Ethyl 1-naphthoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl naphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTLDQQOHIEUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184144 | |
| Record name | Ethyl 1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3007-97-4 | |
| Record name | Ethyl 1-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3007-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-naphthoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1-naphthoate | |
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| Record name | Ethyl 1-naphthoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.201 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-Naphthoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 1-naphthoate, a key intermediate in various organic syntheses. The document details the prevalent synthetic methodology, Fischer-Speier esterification, and outlines a complete workflow for the thorough characterization of the final product using modern analytical techniques.
Synthesis of this compound
The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of 1-naphthoic acid with ethanol in the presence of a strong acid catalyst.[1][2] This reversible reaction is typically driven towards the product by using an excess of the alcohol, which often serves as the solvent as well.[1][3][4][5]
Reaction Pathway: Fischer-Speier Esterification
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.
Caption: Fischer-Speier esterification of 1-naphthoic acid.
Experimental Protocol: Fischer Esterification of 1-Naphthoic Acid
This protocol outlines a general laboratory procedure for the synthesis of this compound.
Materials:
-
1-Naphthoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-naphthoic acid in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the 1-naphthoic acid spot.[1]
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature.
-
Solvent Removal: Reduce the volume of ethanol using a rotary evaporator.
-
Extraction: Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[1]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. This involves a combination of spectroscopic and physical property measurements.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.23 g/mol [6] |
| Boiling Point | 308-310 °C[2] |
| Density | 1.11 g/cm³[2] |
| Refractive Index | 1.5930[2] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.93 (d, J=8.4 Hz) | Doublet | 1H | Aromatic H |
| 8.17 (d, J=7.2 Hz) | Doublet | 1H | Aromatic H |
| 7.98 (d, J=8.2 Hz) | Doublet | 1H | Aromatic H |
| 7.86 (d, J=8.1 Hz) | Doublet | 1H | Aromatic H |
| 7.60 (t, J=7.2 Hz) | Triplet | 1H | Aromatic H |
| 7.52–7.43 (m) | Multiplet | 2H | Aromatic H |
| 4.45 (q, J=7.2 Hz) | Quartet | 2H | -OCH₂CH₃ |
| 1.44 (t, J=7.2 Hz) | Triplet | 3H | -OCH₂CH₃ |
| Data obtained from a 300 MHz spectrum in CDCl₃[7] |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 164.42 | C=O |
| 148.19 | Aromatic C |
| 135.24 | Aromatic C |
| 132.17 | Aromatic C |
| 129.54 | Aromatic C |
| 127.25 | Aromatic C |
| 124.50 | Aromatic C |
| 61.91 | -OCH₂CH₃ |
| 14.24 | -OCH₂CH₃ |
| Data obtained from a 100 MHz spectrum in CDCl₃[8] |
IR (Infrared) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O (ester) stretch |
| ~1600, ~1460 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O (ester) stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The molecular ion peak [M]⁺ for this compound would be observed at m/z = 200.[6]
Characterization Workflow
The following diagram illustrates a logical workflow for the characterization of synthesized this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. This compound | C13H12O2 | CID 76364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Spectroscopic Analysis of Ethyl 1-naphthoate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1-naphthoate, a compound of interest for researchers, scientists, and professionals in drug development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.93 | d | 8.4 | 1H | Ar-H |
| 8.17 | d | 7.2 | 1H | Ar-H |
| 7.98 | d | 8.2 | 1H | Ar-H |
| 7.86 | d | 8.1 | 1H | Ar-H |
| 7.60 | t | 7.2 | 1H | Ar-H |
| 7.52–7.43 | m | 2H | Ar-H | |
| 4.45 | q | 7.2 | 2H | -OCH₂CH₃ |
| 1.44 | t | 7.2 | 3H | -OCH₂CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 300 MHz.[1]
Table 2: ¹³C NMR Spectroscopic Data
A publicly available, detailed ¹³C NMR spectrum for this compound could not be located in the searched databases. Proprietary data is available from sources such as John Wiley & Sons, Inc., accessible through databases like PubChem.[2] For reference, the related compound, 1-naphthoic acid, displays characteristic aromatic and carboxylic acid carbon signals.
Table 3: IR Spectroscopic Data
Specific, publicly accessible IR absorption data for this compound is limited. However, based on the structure, the following characteristic peaks are expected. An FTIR spectrum is noted as available in the PubChem database, though the spectral data is not directly provided.[2]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | 1715-1730 |
| C-O (Ester) | 1000-1300 |
| Aromatic C=C | 1400-1600 |
| Aromatic C-H | 3000-3100 |
| Aliphatic C-H | 2850-3000 |
Table 4: Mass Spectrometry Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 200 | 2nd Highest | Molecular Ion [M]⁺ |
| 155 | Top Peak | [M - OCH₂CH₃]⁺ |
| 127 | 3rd Highest | [C₁₀H₇]⁺ (Naphthyl cation) |
Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols that can be adapted for the analysis of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and its chemical inertness.
-
Data Acquisition:
-
Transfer the solution to a clean NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Neat Liquid):
-
Place a small drop of liquid this compound between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the salt plates in the spectrometer's beam path.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl group of the ester and the aromatic ring vibrations.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate).
-
Injection and Ionization:
-
Inject the sample into the GC, which separates the compound from any impurities.
-
The separated compound then enters the mass spectrometer's ion source.
-
In the ion source (e.g., using electron ionization), the molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
-
-
Mass Analysis and Detection:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion at a specific m/z value.
-
-
Data Interpretation:
-
The resulting mass spectrum shows the relative abundance of different ions.
-
The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.
-
The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, common fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functional group.
-
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to Ethyl 1-Naphthoate (CAS: 3007-97-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-naphthoate, with the CAS registry number 3007-97-4, is an aromatic ester derived from 1-naphthoic acid and ethanol.[1][2] Also known as ethyl naphthalene-1-carboxylate, it belongs to the naphthalene carboxylic acid ester family.[3][4] The naphthalene scaffold is a versatile and extensively explored aromatic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] While this compound itself is primarily used as a laboratory chemical and an intermediate in organic synthesis, its structural motif is of significant interest to drug development professionals exploring novel therapeutics.[1][6] This document provides a comprehensive technical overview of its properties, synthesis, and potential applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, application in synthetic chemistry, and purification.
| Property | Value | Reference(s) |
| CAS Number | 3007-97-4 | [1][2][3][4][7][8] |
| Molecular Formula | C₁₃H₁₂O₂ | [1][2][3][4][8] |
| Molecular Weight | 200.23 g/mol | [1][3][4][] |
| IUPAC Name | ethyl naphthalene-1-carboxylate | [3][] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | 1.11 g/cm³ | [1][] |
| Boiling Point | 308-310 °C at 760 mmHg | [1][] |
| Refractive Index | 1.5930 | [1] |
| Vapor Pressure | 0.000617 mmHg at 25°C | [1] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and quality control of this compound. The following table summarizes key spectral information available for this compound.
| Spectrum Type | Data Source / Technique | Key Features / Notes | Reference(s) |
| ¹H NMR | Varian A-60D | Data available in spectral databases. | [3] |
| ¹³C NMR | - | Data available in spectral databases. | [3] |
| IR (FTIR) | Capillary Cell: Neat | Data available from NIST and other spectral databases. | [3] |
| Mass Spec (GC-MS) | GC/MS | Mass spectrum available from the NIST Mass Spectrometry Data Center. | [3] |
Synthesis of this compound: Experimental Protocols
This compound can be synthesized through several established methods. The choice of method often depends on the starting materials, desired scale, and required purity.
Protocol 1: Fischer Esterification of 1-Naphthoic Acid
This is a classic and straightforward method involving the acid-catalyzed reaction between 1-naphthoic acid and ethanol.[1][10]
Materials:
-
1-Naphthoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Solvents for extraction (e.g., diethyl ether)
Procedure:
-
A mixture of 1-naphthoic acid and an excess of absolute ethanol is placed in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, the excess ethanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in diethyl ether and washed sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude this compound is purified by vacuum distillation to yield a colorless liquid.[10]
Protocol 2: From α-Naphthylmagnesium Bromide and Ethyl Carbonate
This Grignard-based synthesis provides an alternative route starting from α-bromonaphthalene.[10]
Materials:
-
Magnesium turnings
-
α-Bromonaphthalene
-
Absolute diethyl ether
-
Ethyl carbonate
-
Sulfuric acid (30%)
-
Sodium carbonate solution (5%)
-
Anhydrous calcium chloride
Procedure:
-
Prepare the Grignard reagent (α-naphthylmagnesium bromide) by reacting magnesium turnings with α-bromonaphthalene in absolute diethyl ether in a three-necked flask.[10]
-
In a separate flask, place ethyl carbonate and absolute ether.
-
While stirring, add the prepared Grignard reagent to the ethyl carbonate solution at a rate that maintains a gentle reflux.[10]
-
Continue stirring for 30 minutes after the addition is complete, then let the mixture stand overnight.
-
Hydrolyze the reaction mixture by pouring it into a flask containing cracked ice.[10]
-
Dissolve the basic magnesium bromide precipitate by gradually adding cold 30% sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with 5% sodium carbonate solution.
-
Dry the ether solution with anhydrous calcium chloride, filter, and remove the ether by distillation.
-
The crude product is purified by vacuum distillation, collecting the fraction boiling at 143–144.5°C/3 mm.[10]
Chemical Reactivity and Applications
Chemical Reactions
This compound serves as a key intermediate in the synthesis of more complex molecules. For instance, derivatives like ethyl 8-methoxy-1-naphthoate have been used to construct naphthoquinone-azepinone cores, which are key structures for the total synthesis of natural products such as hygrocin B.[] The ester functionality can undergo typical reactions such as hydrolysis to revert to 1-naphthoic acid, or reduction to form (naphthalen-1-yl)methanol.
Applications in Drug Development
The naphthalene ring system is a privileged scaffold in medicinal chemistry.[5] Numerous marketed drugs, including Propranolol (a beta-blocker), Naproxen (an anti-inflammatory drug), and Bedaquiline (an anti-tuberculosis drug), feature a naphthalene core.[5] The cytotoxic nature of naphthalene metabolites, such as epoxides and naphthoquinones, is attributed to their interaction with cellular proteins.[5]
While direct biological activity data for this compound is not widely reported, its role as a synthetic precursor is significant. It provides a chemical handle for introducing the 1-naphthoyl group into various molecular frameworks. Researchers can utilize this compound to synthesize libraries of novel naphthalene derivatives for screening against various biological targets, including enzymes, receptors, and ion channels, in the quest for new therapeutic agents.[5][11] For example, structurally related naphthoate esters have been investigated as inhibitors of chymotrypsin.[]
Visualized Synthetic Workflow
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound via Fischer Esterification, a fundamental process for professionals in chemical synthesis and drug discovery.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
According to GHS classifications, this compound is considered an irritant.[3] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Conclusion
This compound (CAS: 3007-97-4) is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. While it may not have prominent direct biological applications, its utility lies in providing access to the 1-naphthoyl moiety. For researchers in drug discovery, this compound represents a foundational building block for creating novel molecules based on the pharmacologically significant naphthalene scaffold, enabling the exploration of new chemical space in the search for next-generation therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C13H12O2 | CID 76364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Naphthalenecarboxylic acid, ethyl ester [webbook.nist.gov]
- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. chemicalbook.com [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl 1-Naphthoate: Molecular Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of this compound, a key chemical compound with applications in organic synthesis and potential relevance in drug discovery and materials science. This document details its molecular structure, physicochemical properties, spectroscopic data, and established synthesis protocols.
Molecular Structure and Chemical Formula
This compound, also known by its IUPAC name ethyl naphthalene-1-carboxylate, is an ester derivative of 1-naphthoic acid.[1] The molecule consists of a naphthalene ring system where a carboxylate group is attached at the 1-position. The ethyl group is attached to the oxygen atom of the carboxylate.
The fundamental chemical identifiers and properties are summarized below:
| Identifier | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂ | [1][2] |
| Molecular Weight | 200.23 g/mol | [1][2][3] |
| CAS Number | 3007-97-4 | [1][2] |
| IUPAC Name | ethyl naphthalene-1-carboxylate | [1] |
| Synonyms | Ethyl α-naphthoate, 1-Naphthalenecarboxylic acid, ethyl ester | [1][2] |
| InChI | InChI=1S/C13H12O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 | [1][2] |
| InChIKey | XCTLDQQOHIEUCJ-UHFFFAOYSA-N | [1][2] |
| SMILES | CCOC(=O)C1=CC=CC2=CC=CC=C21 | [4] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application, and analysis.
| Property | Value | Source |
| Density | 1.11 g/cm³ | [3] |
| Boiling Point | 308-310 °C | [3] |
| Refractive Index | 1.5930 | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The following data has been reported for this compound in CDCl₃:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |
| 8.93 | d | 1H | Naphthyl-H | [5] |
| 8.17 | d | 1H | Naphthyl-H | [5] |
| 7.98 | d | 1H | Naphthyl-H | [5] |
| 7.86 | d | 1H | Naphthyl-H | [5] |
| 7.60 | t | 1H | Naphthyl-H | [5] |
| 7.52-7.43 | m | 2H | Naphthyl-H | [5] |
| 4.45 | q | 2H | -OCH₂CH₃ | [5] |
| 1.44 | t | 3H | -OCH₂CH₃ | [5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key absorptions for this compound are expected for the C=O stretch of the ester and the aromatic C-H and C=C bonds of the naphthalene ring.[1]
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M]⁺ for this compound is observed at m/z 200.[1] Predicted collision cross-section values for various adducts are also available.[4]
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been documented.[6] A common and straightforward method is the Fischer esterification of 1-naphthoic acid with ethanol, catalyzed by a strong acid.
Fischer Esterification of 1-Naphthoic Acid
Objective: To synthesize this compound from 1-naphthoic acid and ethanol.
Materials:
-
1-Naphthoic acid (C₁₁H₈O₂)
-
Absolute ethanol (C₂H₅OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-naphthoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[7]
-
The crude product can be further purified by distillation under reduced pressure.[6]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | C13H12O2 | CID 76364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthalenecarboxylic acid, ethyl ester [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - this compound (C13H12O2) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Chemical Reactivity and Stability of Ethyl 1-Naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-naphthoate, an aromatic ester, serves as a valuable building block in organic synthesis and holds potential in the realm of drug discovery due to the prevalence of the naphthalene moiety in various biologically active compounds. A thorough understanding of its chemical reactivity and stability is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its reactivity towards hydrolysis, oxidation, and reduction, as well as its thermal stability. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting.
Chemical Properties and Data
This compound is a colorless to light yellow liquid with a molecular formula of C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol .[1][2] Key physical and safety data are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | ethyl naphthalene-1-carboxylate | [1] |
| CAS Number | 3007-97-4 | [1] |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| Boiling Point | 308-310 °C at 760 mmHg | [2] |
| Density | 1.11 g/cm³ | [2] |
| Refractive Index | 1.5930 | [2] |
| Safety Hazards | Irritating to eyes, respiratory system, and skin. | [1] |
Chemical Reactivity
The reactivity of this compound is primarily centered around the ester functional group and the aromatic naphthalene ring. The principal reactions include hydrolysis, reduction of the ester, and electrophilic substitution on the aromatic ring.
Hydrolysis
The hydrolysis of this compound to 1-naphthoic acid and ethanol can be catalyzed by either acid or base.
The alkaline hydrolysis (saponification) of this compound is a second-order reaction, being first-order with respect to both the ester and the hydroxide ion.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Quantitative Data for Alkaline Hydrolysis
The kinetics of the alkaline hydrolysis of this compound in 85% (w/w) ethanol-water have been studied, and the second-order rate constants (k) and Arrhenius parameters are presented below.
| Temperature (°C) | k (l. mol⁻¹ s⁻¹) |
| 25.0 | 0.000133 |
| 35.0 | 0.000308 |
| 45.0 | 0.000667 |
| 55.0 | 0.00138 |
Data sourced from Fischer et al.
Arrhenius Parameters:
-
Activation Energy (Ea): 15.7 kcal/mol
-
Log B: 9.7
Experimental Protocol: Kinetic Study of Alkaline Hydrolysis
A detailed protocol for studying the kinetics of alkaline hydrolysis of an ester is as follows:
-
Preparation of Solutions:
-
Prepare a standard solution of sodium hydroxide (e.g., 0.02 M) in 85% (w/w) ethanol-water.
-
Prepare a solution of this compound (e.g., 0.02 M) in 85% (w/w) ethanol-water.
-
-
Reaction Setup:
-
Place equal volumes of the sodium hydroxide and this compound solutions in separate flasks and allow them to reach thermal equilibrium in a constant temperature bath.
-
To initiate the reaction, rapidly mix the two solutions in a reaction flask. Start a stopwatch immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw aliquots of the reaction mixture (e.g., 10 mL).
-
Immediately quench the reaction in the aliquot by adding it to a known excess of a standard solution of hydrochloric acid (e.g., 15 mL of 0.01 M HCl). This stops the hydrolysis by neutralizing the sodium hydroxide.
-
-
Titration:
-
Titrate the unreacted hydrochloric acid in the quenched aliquot with a standardized solution of sodium hydroxide (e.g., 0.01 M) using phenolphthalein as an indicator.
-
-
Data Analysis:
-
Calculate the concentration of unreacted sodium hydroxide in the reaction mixture at each time point.
-
Plot 1/[NaOH] versus time. A linear plot indicates a second-order reaction, and the slope is equal to the rate constant, k.
-
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process.[4] The reaction is typically carried out by refluxing the ester with a dilute aqueous acid, such as sulfuric acid or hydrochloric acid.[5] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[6]
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup:
-
Place a known amount of this compound (e.g., 5 g) and a dilute solution of sulfuric acid (e.g., 50 mL of 2 M H₂SO₄) in a round-bottom flask.
-
Add a few boiling chips and attach a reflux condenser.
-
-
Reaction:
-
Heat the mixture to reflux for a specified period (e.g., 1-2 hours).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. The product, 1-naphthoic acid, may precipitate upon cooling.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with water, then with a saturated sodium bicarbonate solution.
-
Acidify the sodium bicarbonate washings with concentrated HCl to precipitate the 1-naphthoic acid.
-
Collect the precipitated 1-naphthoic acid by vacuum filtration, wash with cold water, and dry.
-
Reduction
The ester functional group of this compound can be reduced to a primary alcohol, (1-naphthyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7] Weaker reducing agents such as sodium borohydride are generally not effective for the reduction of esters.
Experimental Protocol: Reduction with LiAlH₄
Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup:
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, place a suspension of LiAlH₄ (e.g., 1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Dissolve this compound in the same anhydrous solvent and place it in the dropping funnel.
-
-
Reaction:
-
Cool the LiAlH₄ suspension in an ice bath.
-
Add the solution of this compound dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time or until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then a 15% aqueous solution of sodium hydroxide.[8]
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the precipitate with the solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude (1-naphthyl)methanol.
-
Purify the product by distillation or recrystallization.
-
Oxidation
The naphthalene ring of this compound is generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents like potassium permanganate (KMnO₄), the aromatic ring can be cleaved. The primary site of oxidation on the alkyl side chain of related aromatic compounds is the benzylic position, but this compound lacks a benzylic hydrogen on the ethyl group. Therefore, oxidation is more likely to occur on the naphthalene ring.
Experimental Protocol: Oxidation with KMnO₄
This protocol is adapted from the oxidation of α,β-unsaturated esters and may require optimization for this compound.[1]
-
Reaction Setup:
-
Dissolve this compound in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Cool the solution in an ice bath.
-
-
Reaction:
-
Slowly add a solution of potassium permanganate to the stirred solution of the ester.
-
Maintain the temperature at 0-5 °C during the addition.
-
Stir the reaction mixture at room temperature for a specified period.
-
-
Work-up:
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide is formed.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with a dilute acid (e.g., HCl).
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to isolate the product.
-
Thermal Stability
This compound is a relatively stable compound with a high boiling point of 308-310 °C at atmospheric pressure, indicating low volatility.[2] The thermal stability of aromatic esters can be assessed using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.[7] The decomposition of aromatic esters often involves the cleavage of the ester linkage.[9]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Set the desired temperature program, for example, a linear heating rate of 10 °C/min from room temperature to 600 °C.
-
Set the atmosphere to be inert (e.g., nitrogen) or oxidative (e.g., air).
-
-
Data Acquisition:
-
Start the TGA run and record the mass loss of the sample as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve will show the onset temperature of decomposition and the temperature of maximum rate of mass loss (from the derivative of the TGA curve, DTG).
-
Biological Activity and Signaling Pathways
While specific signaling pathways directly involving this compound are not extensively documented, derivatives of naphthoic acid have been shown to exhibit biological activity, often through enzyme inhibition.[10][11] For instance, certain naphthol derivatives have been found to be inhibitors of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[4][12]
The inhibition of COX enzymes by non-steroidal anti-inflammatory drugs (NSAIDs) is a well-established mechanism for reducing inflammation and pain. The prostaglandin synthesis pathway begins with the liberation of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted by various synthases into different prostaglandins, which are signaling molecules involved in inflammation, pain, and fever.
Experimental Protocol: Enzyme Inhibition Assay (COX)
This protocol provides a general framework for assessing the inhibitory activity of this compound against COX enzymes.[13][14]
-
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
A suitable buffer (e.g., Tris-HCl)
-
A detection reagent that measures prostaglandin production (e.g., an ELISA kit for PGE₂)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
A microplate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the COX enzyme, the buffer, and the various concentrations of this compound or the vehicle control (DMSO).
-
Pre-incubate the plate at a specified temperature (e.g., 37 °C) for a short period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a specified time to allow for product formation.
-
Stop the reaction by adding a quenching solution (e.g., a solution of a strong acid).
-
-
Detection and Data Analysis:
-
Quantify the amount of prostaglandin produced using an appropriate detection method (e.g., ELISA).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Conclusion
This technical guide has provided a detailed overview of the chemical reactivity and stability of this compound. The quantitative data on alkaline hydrolysis, along with the detailed experimental protocols for hydrolysis, reduction, and oxidation, offer a solid foundation for researchers and scientists working with this compound. The exploration of its potential biological activity as a COX inhibitor opens avenues for its application in drug development. The provided diagrams visually summarize the key chemical transformations and a potential biological pathway, serving as a quick reference for understanding the core concepts. Further research into the acid-catalyzed and neutral hydrolysis kinetics, as well as a detailed analysis of its thermal decomposition products, would provide an even more complete profile of this versatile chemical intermediate.
References
- 1. rsc.org [rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nitt.edu [nitt.edu]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclooxygenase-2 inhibitory 1,4-naphthoquinones from Impatiens balsamina L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Inhibitors of Human Liver Carboxylesterase Based on a β-Lapachone Scaffold: Novel Reagents for Reaction Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of 2-substituted-1-naphthol derivatives on cyclooxygenase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. benchchem.com [benchchem.com]
Ethyl 1-Naphthoate: A Comprehensive Technical Review of Its Applications
For Researchers, Scientists, and Drug Development Professionals
Ethyl 1-naphthoate, an ester derivative of 1-naphthoic acid, serves as a versatile building block in organic synthesis. Its unique aromatic structure and reactive ester group make it a valuable precursor for a diverse range of molecules with applications spanning pharmaceuticals, material science, and fragrance industries. This technical guide provides an in-depth review of the current and emerging applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.
Chemical Synthesis and Intermediacy
This compound is a key intermediate in the synthesis of more complex molecules. Its preparation and subsequent reactions are well-documented, providing a foundation for its various applications.
Synthesis of this compound
Several methods are employed for the synthesis of this compound, with the Fischer esterification of 1-naphthoic acid being a common and efficient route.
Experimental Protocol: Fischer Esterification of 1-Naphthoic Acid
-
Materials: 1-naphthoic acid, absolute ethanol, concentrated sulfuric acid, diethyl ether, 5% sodium carbonate solution, anhydrous calcium chloride.
-
Procedure:
-
A mixture of 1-naphthoic acid and absolute ethanol is heated in the presence of a catalytic amount of concentrated sulfuric acid.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the mixture is diluted with water and extracted with diethyl ether.
-
The ether layer is washed with a 5% sodium carbonate solution to remove any unreacted acid, followed by a water wash.
-
The organic layer is dried over anhydrous calcium chloride, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.[1]
-
| Reactant | Moles | Catalyst | Solvent | Yield (%) | Reference |
| 1-Naphthoic Acid | 1 | Sulfuric Acid | Ethanol | 68-73 | [1] |
| α-Naphthylmagnesium bromide | 1 | - | Ether | 68-73 | [1] |
Pharmacological Applications: A Precursor to Bioactive Molecules
The naphthalene scaffold is a privileged structure in medicinal chemistry, and this compound serves as a starting point for the synthesis of various biologically active compounds, including enzyme inhibitors and anti-inflammatory agents.
Alkaline Phosphatase Inhibitors
Derivatives of this compound have shown promise as inhibitors of alkaline phosphatase (ALP), an enzyme implicated in various physiological and pathological processes. One such derivative is N-(ethylcarbamothioyl)-1-naphthamide.
Experimental Protocol: Synthesis of N-(ethylcarbamothioyl)-1-naphthamide
This synthesis is a multi-step process starting from 1-naphthoic acid, the precursor to this compound.
-
Synthesis of 1-Naphthoyl Chloride: 1-naphthoic acid is reacted with thionyl chloride in the presence of a catalytic amount of DMF and refluxed for 3 hours.[2]
-
Synthesis of 1-Naphthoyl Isothiocyanate: The resulting 1-naphthoyl chloride is treated with potassium thiocyanate in dry acetone.[2]
-
Synthesis of N-(ethylcarbamothioyl)-1-naphthamide: The 1-naphthoyl isothiocyanate intermediate is then reacted with ethylamine in dry acetone at 50°C for 8-9 hours. The final product is precipitated by pouring the reaction mixture into crushed ice and recrystallized from ethanol.[2]
| Compound | Target | IC50 (µM) | Reference Inhibitor | IC50 (µM) of Reference | Reference |
| N-(ethylcarbamothioyl)-1-naphthamide | Intestinal Alkaline Phosphatase (cIAP) | 9.875 ± 0.05 | L-phenylalanine | 80.2 ± 1.1 | [2] |
Anti-inflammatory Agents: COX-2 Inhibitors
Naphtho[1,2-e][3][4]oxazine derivatives, which can be synthesized from precursors derived from the naphthalene core, have demonstrated significant anti-inflammatory activity, likely through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Experimental Protocol: Synthesis of Naphtho[1,2-e][3][4]oxazine Derivatives
A multi-component reaction is employed, involving an aliphatic amine, an aromatic aldehyde, and β-naphthol, using a heterogeneous catalyst such as SiO2-HClO4 in ethanol.[1]
| Compound | Assay | IC50 (µg/mL) | Standard Drug | Reference |
| 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][3][4]oxazine | Heat-induced hemolysis | 4.807 | Sodium diclofenac | [1] |
| 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][3][4]oxazine | Heat-induced hemolysis | 5.5 | Sodium diclofenac | [1] |
COX-2 Signaling Pathway in Inflammation
The anti-inflammatory effects of these derivatives are attributed to their potential to inhibit the COX-2 enzyme. The COX-2 pathway is a key signaling cascade in the inflammatory response.
Material Science Applications
The rigid and planar structure of the naphthalene ring makes it an attractive component in the design of new materials with specific optical and electronic properties. While direct applications of this compound are not extensively documented, the naphthalene scaffold is utilized in the development of fluorescent probes and polymers.
Fluorescent Probes
Naphthalene derivatives are known for their fluorescent properties and are used as probes for detecting and imaging various analytes. These probes often exhibit high quantum yields and photostability. The fluorescence quantum yield of naphthalene itself in water has been reported to be 0.16 ± 0.02.
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
-
Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
-
Procedure:
-
Prepare solutions of the standard and the test sample with identical absorbance at the same excitation wavelength.
-
Record the fluorescence emission spectra of both solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integrate the area under the emission spectra for both the standard and the test sample.
-
Calculate the quantum yield of the test sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample^2 / η_standard^2) Where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.
-
Polymers
Naphthalene-containing polymers are being explored for applications in sustainable packaging and other high-performance materials. These polymers can exhibit enhanced thermal stability and gas barrier properties compared to conventional polymers like PET. The synthesis of such polymers often involves the polycondensation of naphthalene-based diols or dicarboxylic acids. While this compound is a monoester, related diesters like dimethyl 2,6-naphthalenedicarboxylate are key monomers in the production of high-performance polyesters such as polyethylene naphthalate (PEN).
Fragrance Applications
This compound is also utilized in the fragrance industry. Its aromatic character contributes to the scent profiles of various consumer products, including perfumes, soaps, and detergents.[5]
Conclusion
This compound is a valuable and versatile chemical intermediate with a growing number of applications. Its primary role as a precursor in the synthesis of pharmacologically active molecules, particularly enzyme inhibitors and anti-inflammatory agents, highlights its importance in drug discovery and development. Furthermore, the inherent properties of its naphthalene core suggest potential for its derivatives in the development of advanced materials such as fluorescent probes and high-performance polymers. The detailed synthetic protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to explore and expand the applications of this important chemical entity.
References
- 1. Efficient synthesis of N-(ethylcarbamothioyl)-1-naphthamide: X-ray structure, Hirshfeld surface analysis, DFTs, and molecular modelling investigations as selective inhibitor of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficient synthesis of naphtho[1,2-e][1,3]oxazine derivatives via a chemoselective reaction with the aid of low-valent titanium reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Fluorescent Properties of Ethyl 1-naphthoate: A Technical Guide
Introduction to the Photophysical Behavior of Naphthalene Derivatives
Naphthalene, a polycyclic aromatic hydrocarbon, is the core structure of Ethyl 1-naphthoate and is responsible for its inherent fluorescence. Naphthalene and its derivatives are known for their characteristic ultraviolet (UV) absorption and blue fluorescence.[1] The position and nature of substituents on the naphthalene ring can significantly influence the photophysical properties, including the absorption and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime.
The ester group at the 1-position of the naphthalene ring in this compound is expected to cause a slight red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to unsubstituted naphthalene. This is due to the electronic effects of the carbonyl group. The fluorescence of naphthalene derivatives is also sensitive to the surrounding environment, a phenomenon known as solvatochromism. Changes in solvent polarity can lead to shifts in the emission spectrum, which can provide insights into the molecular interactions between the fluorophore and the solvent.[2]
Quantitative Fluorescent Properties of Naphthalene and Analogues
The following table summarizes the key photophysical parameters for naphthalene and 1-naphthoic acid, which serve as representative analogues for estimating the properties of this compound.
| Property | Naphthalene | 1-Naphthoic Acid | Expected for this compound |
| Excitation Maximum (λex) | ~270 nm[3], 311 nm[4] | ~295 nm (in Methanol)[5] | ~280-320 nm |
| Emission Maximum (λem) | ~322 nm[4], ~335 nm[1] | ~370 nm (in Methanol)[6] | ~340-380 nm |
| Quantum Yield (Φf) | 0.23 (in cyclohexane)[3] | Up to 0.66 (in the presence of TX-100 surfactant)[5] | Moderately high, solvent dependent |
| Fluorescence Lifetime (τ) | ~90 ns (in nitrogen)[7] | Varies with environment[5] | Likely in the nanosecond range |
Experimental Protocols for Fluorescence Characterization
The following are detailed methodologies for the key experiments required to characterize the fluorescent properties of a compound like this compound.
Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra using a spectrofluorometer.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 2-5 nm).
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (e.g., 370 nm).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 250-350 nm).
-
The resulting spectrum will show the wavelengths of light that are most effective at exciting the sample. The peak of this spectrum is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Scan the emission monochromator over a range of wavelengths (e.g., 330-500 nm).
-
The resulting spectrum will show the wavelengths of light emitted by the sample. The peak of this spectrum is the emission maximum (λem).
-
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard with a known quantum yield.[8]
Materials:
-
This compound solution (as prepared above)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Absorbance Measurement: Measure the absorbance of both the this compound solution and the standard solution at the same excitation wavelength using a UV-Vis spectrophotometer. Prepare a series of dilutions for both the sample and standard with absorbances ranging from 0.01 to 0.1.[9]
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each dilution of the this compound solution and the standard solution using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation: Calculate the quantum yield of this compound (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
Determination of Fluorescence Lifetime using Time-Correlated Single-Photon Counting (TCSPC)
Fluorescence lifetime is measured using a TCSPC system, which provides high temporal resolution.[10][11]
Materials:
-
This compound solution
-
TCSPC system (including a pulsed light source, a single-photon detector, and timing electronics)
-
Quartz cuvette
Procedure:
-
Sample Preparation: Place the dilute this compound solution in a quartz cuvette.
-
Instrument Setup:
-
Configure the TCSPC system with a pulsed light source at the excitation wavelength of the sample.
-
Set the detector to monitor the emission wavelength.
-
-
Data Acquisition:
-
The pulsed light source excites the sample repeatedly.
-
The detector registers the arrival time of individual emitted photons relative to the excitation pulse.
-
The timing electronics build a histogram of photon arrival times.
-
-
Data Analysis:
-
The resulting histogram represents the fluorescence decay curve.
-
Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ). For multi-exponential decays, multiple lifetime components can be resolved.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the complete characterization of the fluorescent properties of a compound like this compound.
This comprehensive approach, combining spectroscopic measurements with rigorous data analysis, allows for a thorough understanding of the fluorescent properties of this compound, enabling its effective use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omlc.org [omlc.org]
- 4. Spectrum [Naphthalene] | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 11. Time Correlated Single Photon Counting – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
Theoretical Insights into the Electronic Structure of Ethyl 1-naphthoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of Ethyl 1-naphthoate. In the absence of direct experimental or computational studies on this compound, this document outlines a robust computational protocol based on established methods for structurally analogous molecules, particularly 1-naphthoic acid. The provided data, derived from closely related compounds, serves as a valuable benchmark for researchers undertaking theoretical investigations of this molecule.
Introduction
This compound, an ester derivative of 1-naphthoic acid, possesses a naphthalene core, a chromophore that governs its electronic properties. Understanding the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is paramount for predicting its reactivity, stability, and potential applications in materials science and drug development. Computational chemistry, especially Density Functional Theory (DFT), provides a powerful toolkit to probe these properties at the molecular level.
Computational Methodology: A Detailed Protocol
A rigorous computational workflow is essential for obtaining reliable theoretical data. The following protocol, based on common practices for similar aromatic esters, is recommended for studying this compound.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Method: Density Functional Theory (DFT) is the recommended approach due to its balance of accuracy and computational efficiency for organic molecules.[1] The B3LYP hybrid functional is a widely used and well-validated choice for such systems.
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is advisable. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in π-conjugated systems, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.
Step-by-Step Computational Workflow
-
Molecular Structure Input: The initial 3D structure of this compound can be built using molecular modeling software like Avogadro or GaussView.
-
Geometry Optimization: The initial structure must be optimized to find the lowest energy conformation. This is a crucial step to ensure that all calculated properties correspond to a stable molecular geometry.
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to verify that it represents a true energy minimum. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals (HOMO, LUMO), their energies, and other electronic properties.
-
Data Analysis: The output files are analyzed to extract key data points. Further analyses, such as Mulliken population analysis for atomic charges and Natural Bond Orbital (NBO) analysis for studying intramolecular interactions, can also be performed.
Caption: A typical workflow for the computational analysis of this compound's electronic structure.
Predicted Electronic Properties
The electronic properties of this compound are expected to be similar to those of 1-naphthoic acid due to the isoelectronic nature of the carboxylic acid and ester functional groups. The following tables summarize key quantitative data for 1-naphthoic acid, which can be used as a reasonable estimate for this compound.[1]
Frontier Molecular Orbital Energies
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
| Property | 1-Naphthoic Acid[1] | Naphthalene (Reference)[1] |
| HOMO Energy (eV) | -6.35 | -6.15 |
| LUMO Energy (eV) | -1.85 | -1.40 |
| HOMO-LUMO Gap (eV) | 4.50 | 4.75 |
Global Reactivity Descriptors
Global reactivity descriptors can be calculated from the HOMO and LUMO energies and provide further insight into the molecule's reactivity.
| Descriptor | Formula | 1-Naphthoic Acid (Calculated) |
| Ionization Potential (I) | -EHOMO | 6.35 eV |
| Electron Affinity (A) | -ELUMO | 1.85 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.10 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 eV |
| Global Softness (S) | 1 / (2η) | 0.22 eV-1 |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.74 eV |
Other Electronic and Structural Properties
| Property | 1-Naphthoic Acid[1] |
| Dipole Moment (Debye) | 2.15 |
| Mulliken Charge on Carboxyl Carbon | +0.78 |
Relationship Between Molecular Orbitals and Electronic Properties
The calculated molecular orbitals and their energy levels provide a foundation for understanding the electronic transitions and overall reactivity of this compound.
Caption: The relationship between frontier molecular orbitals and key electronic and chemical properties.
Conclusion
This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of this compound. By employing the detailed computational protocol and utilizing the provided data from the closely related 1-naphthoic acid as a benchmark, researchers can gain significant insights into the molecule's electronic properties. Such studies are invaluable for understanding its reactivity, stability, and potential for applications in various scientific and industrial fields, including drug design and materials science.
References
Methodological & Application
Application Note: Step-by-Step Synthesis of Ethyl 1-naphthoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of Ethyl 1-naphthoate, a common organic compound used as a fragrance ingredient and an intermediate in chemical synthesis. The method described is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This protocol outlines the reaction setup, workup, purification, and characterization of the final product, designed for easy implementation in a standard organic chemistry laboratory.
Synthesis Overview
The synthesis of this compound is achieved through the Fischer esterification of 1-naphthoic acid with absolute ethanol. The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid, and is heated under reflux.[2][3] The reaction is reversible; therefore, using an excess of the alcohol (ethanol) shifts the equilibrium toward the formation of the ester, maximizing the yield.[4]
Reaction Scheme:
1-Naphthoic Acid + Ethanol ⇌ this compound + Water
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis and purification of this compound.
2.1 Materials and Equipment
-
Reagents:
-
1-Naphthoic acid
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (98%)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware and magnetic stirrer
-
2.2 Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add 1-naphthoic acid (e.g., 17.2 g, 0.1 mol) and absolute ethanol (e.g., 100 mL, excess).
-
Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (2-3 mL) down the condenser. Caution: This addition is exothermic.
-
Reflux: Add a few boiling chips to the flask and assemble the reflux apparatus. Heat the mixture to a gentle reflux using a heating mantle or water bath and maintain for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
2.3 Workup and Isolation
-
Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove excess ethanol.
-
Extraction: Transfer the cooled residue to a 500 mL separatory funnel. Dilute the mixture with 100 mL of diethyl ether and 100 mL of cold water. Shake the funnel vigorously, venting frequently.
-
Washing:
-
Separate the aqueous layer and extract the organic layer sequentially with 50 mL portions of saturated sodium bicarbonate solution until effervescence ceases (this neutralizes the acidic catalyst and removes unreacted 1-naphthoic acid).
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine to remove residual salts and water.[5]
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Solvent Evaporation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.
2.4 Purification
-
Vacuum Distillation: Purify the crude product by vacuum distillation.[6]
-
Fraction Collection: Collect the fraction boiling at the appropriate temperature and pressure (e.g., 143-145°C at 3 mmHg).[6] The final product should be a colorless to light yellow liquid.[7]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| IUPAC Name | Ethyl naphthalene-1-carboxylate | [8] |
| Molecular Formula | C₁₃H₁₂O₂ | [8] |
| Molar Mass | 200.23 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 308-310 °C (atm) 143-144.5 °C (3 mmHg) | [6][7] |
| Density | 1.11 - 1.13 g/mL | [7] |
| Refractive Index (n_D) | 1.5930 | [7] |
| Spectral Data | ||
| ¹H NMR (CDCl₃) δ (ppm) | ~8.9 (d, 1H), ~8.1 (d, 1H), ~7.9 (d, 1H), ~7.4-7.6 (m, 4H), 4.45 (q, 2H), 1.44 (t, 3H) | [9] |
| IR (C=O stretch) | Approx. 1715-1725 cm⁻¹ | |
| Mass Spec (m/z) | Main Peaks: 155 (Top), 200 (M+), 127 | [8] |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chembk.com [chembk.com]
- 8. This compound | C13H12O2 | CID 76364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Fischer Esterification of 1-Naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Fischer esterification of 1-naphthoic acid to synthesize its corresponding methyl ester, methyl 1-naphthoate. The protocol is designed for use in research and development settings, particularly within the pharmaceutical and chemical industries.
Introduction
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products.[2] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed during the reaction.[2][3][4] In the case of 1-naphthoic acid, it is reacted with an alcohol, such as methanol, in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to produce mthis compound.[3]
Reaction Scheme
Experimental Protocol
This protocol outlines the synthesis of mthis compound via Fischer esterification of 1-naphthoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Naphthoic Acid | Reagent | Sigma-Aldrich | --- |
| Methanol (Anhydrous) | ACS | Fisher Scientific | Use of anhydrous alcohol is crucial to favor the forward reaction.[3] |
| Sulfuric Acid (H₂SO₄), concentrated | ACS | VWR | Acts as the acid catalyst.[3][5] |
| Diethyl Ether | ACS | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | --- | In-house preparation | To neutralize unreacted acid.[3] |
| Brine (Saturated NaCl solution) | --- | In-house preparation | To aid in phase separation.[3] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Acros Organics | For drying the organic layer.[3] |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 5.0 g (29.0 mmol) of 1-naphthoic acid in 50 mL of anhydrous methanol. This large excess of methanol serves as both a reactant and the solvent, driving the reaction equilibrium towards the product.[3]
-
Carefully add 1 mL of concentrated sulfuric acid to the solution while stirring.
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1-naphthoic acid spot.[3]
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the methanol using a rotary evaporator.
-
Pour the residue into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate.
-
Wash the organic layer sequentially with:
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Decant or filter the solution to remove the drying agent.
-
Concentrate the organic solution using a rotary evaporator to yield the crude mthis compound.
-
If necessary, the crude product can be further purified by vacuum distillation or column chromatography.
-
Characterization Data
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol [6] |
| Boiling Point | 169 °C[6] |
| Appearance | Colorless oil or solid |
| CAS Number | 2459-24-7[6] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Mthis compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | The reaction has not reached equilibrium or the equilibrium is unfavorable. | - Increase the reaction time. - Ensure the reaction is heated to the appropriate reflux temperature. - Use a larger excess of the alcohol. - Ensure the acid catalyst is active and added in a sufficient amount.[3] |
| Presence of water in reagents. | - Use anhydrous alcohol and solvents. - Consider using a Dean-Stark apparatus to remove water azeotropically.[3] | |
| Incomplete Reaction | The reaction has reached equilibrium, but conversion is not complete. | - Drive the equilibrium forward by removing water (e.g., Dean-Stark trap) or by using a larger excess of the alcohol.[3] |
| Side Product Formation | The reaction temperature is too high, leading to decomposition. | - Lower the reaction temperature and monitor for improvement.[3] |
| Difficult Product Isolation | Emulsion formation during work-up. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[3] |
| Unreacted 1-naphthoic acid contaminating the product. | - Ensure thorough washing of the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃).[3] |
References
Application Notes and Protocols for Ethyl 1-Naphthoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 1-naphthoate as a versatile intermediate in various organic synthesis reactions. Detailed protocols for key transformations, relevant quantitative data, and workflow diagrams are presented to facilitate its application in research and development, particularly in the context of medicinal chemistry and drug discovery.
Overview of this compound
This compound (also known as ethyl naphthalene-1-carboxylate) is an aromatic ester that serves as a valuable building block in organic synthesis. Its naphthalene core and reactive ester functionality allow for a variety of chemical modifications, making it a precursor to more complex molecules, including active pharmaceutical ingredients (APIs).
Chemical Structure and Properties:
-
IUPAC Name: ethyl naphthalene-1-carboxylate[1]
-
Molecular Formula: C₁₃H₁₂O₂[1]
-
Molecular Weight: 200.23 g/mol [1]
-
CAS Number: 3007-97-4[1]
-
Appearance: Colorless to light yellow liquid
-
Boiling Point: 308-310 °C[2]
-
Density: 1.11 g/cm³[2]
Synthesis of this compound
This compound can be synthesized through several established methods. A common and reliable laboratory-scale preparation involves the reaction of a Grignard reagent derived from 1-bromonaphthalene with ethyl carbonate.[3]
Experimental Protocol: Grignard-based Synthesis
This protocol describes the synthesis of this compound from 1-bromonaphthalene.
Materials:
-
Magnesium turnings (1 gram atom, e.g., 24.3 g)
-
1-Bromonaphthalene (1 mole, e.g., 207 g)
-
Anhydrous diethyl ether
-
Ethyl carbonate (1.5 moles, e.g., 177 g)[3]
-
30% Sulfuric acid
-
5% Sodium carbonate solution
-
Anhydrous calcium chloride
Procedure:
-
Prepare the Grignard reagent (α-naphthylmagnesium bromide) by reacting magnesium turnings with 1-bromonaphthalene in anhydrous diethyl ether in a three-necked flask equipped with a reflux condenser and a dropping funnel.[3]
-
In a separate flask, place ethyl carbonate and 100 mL of absolute ether.[3]
-
Begin stirring the ethyl carbonate solution and add the prepared Grignard reagent from the dropping funnel at a rate that maintains a gentle reflux.[3]
-
After the addition is complete, continue stirring for 30 minutes. Let the reaction mixture stand overnight.[3]
-
Hydrolyze the reaction mixture by pouring it into a flask containing approximately 1.2-1.5 kg of cracked ice.[3]
-
Dissolve the basic magnesium bromide by gradually adding 145 mL of cold 30% sulfuric acid.[3]
-
Separate the organic layer, and extract the aqueous layer with 100 mL of ether.[3]
-
Combine the organic extracts and wash with two 40-mL portions of 5% sodium carbonate solution.[3]
-
Dry the organic layer with anhydrous calcium chloride, filter, and remove the ether by distillation.[3]
-
Distill the residue under reduced pressure to obtain pure this compound. The fraction boiling at 143–144.5°C / 3 mm Hg is collected.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 68–73% | [3] |
| Boiling Point | 143–144.5 °C / 3 mm Hg | [3] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Key Organic Synthesis Reactions
This compound is a versatile substrate for several fundamental organic transformations.
A. Hydrolysis to 1-Naphthoic Acid
The hydrolysis of this compound to 1-naphthoic acid is a primary transformation, providing access to a key synthetic intermediate. 1-Naphthoic acid is a precursor for the synthesis of more complex molecules, including pharmaceuticals.[4]
Experimental Protocol: Alkaline Hydrolysis
This protocol is based on kinetic studies of the alkaline hydrolysis of ethyl naphthoate esters.[5][6]
Materials:
-
This compound
-
Ethanol (85%)
-
Sodium hydroxide solution (standardized)
-
Hydrochloric acid (for quenching/acidification)
Procedure:
-
Prepare a solution of this compound in 85% (w/w) ethanol-water.
-
In a temperature-controlled reaction vessel, add a standardized solution of sodium hydroxide.
-
Monitor the reaction progress over time by taking aliquots, quenching the reaction with a known amount of standard acid, and back-titrating the excess acid.
-
The reaction is typically run at temperatures between 25-75 °C.[5]
-
Upon completion, acidify the bulk reaction mixture to precipitate 1-naphthoic acid.
-
Filter, wash with cold water, and dry the solid product. Recrystallization from toluene can be performed for further purification.[4]
Quantitative Data (Kinetic Study):
| Reaction | Temperature (°C) | Rate Constant (k) | Reference |
| Alkaline Hydrolysis | 25 - 75 | Varies with temp. | [5] |
| Preparative Yield | Not specified | 68-70% (from Grignard) | [4] |
B. Precursor for the Synthesis of Nafcillin
A significant application of the 1-naphthoate scaffold is in the synthesis of semi-synthetic penicillins. 2-Ethoxy-1-naphthoic acid, which can be derived from 1-naphthoic acid, is a direct precursor to the antibiotic Nafcillin.[7][8] The key steps involve the conversion of the carboxylic acid to an acid chloride, followed by coupling with 6-aminopenicillanic acid (6-APA).
Reaction Pathway Diagram
Caption: Synthesis pathway from this compound to Nafcillin.
Experimental Protocol: Acyl Chloride Formation and Coupling (Conceptual)
This protocol outlines the general steps for the synthesis of Nafcillin acid from its naphthoic acid precursor.
Materials:
-
2-Ethoxy-1-naphthoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
6-Aminopenicillanic acid (6-APA)
-
Triethylamine (TEA) or another non-nucleophilic base
Procedure:
-
Acyl Chloride Formation: Dissolve 2-ethoxy-1-naphthoic acid in anhydrous DCM. Add thionyl chloride (e.g., 1.0-1.2 equivalents) dropwise at room temperature. Reflux the mixture for 1.5-3 hours to form 2-ethoxy-1-naphthoyl chloride.[7]
-
Coupling Reaction: In a separate flask, suspend 6-APA in DCM and cool to 0-10 °C. Add triethylamine to dissolve the 6-APA.
-
Slowly add the freshly prepared 2-ethoxy-1-naphthoyl chloride solution to the 6-APA solution, maintaining the low temperature.
-
Allow the reaction to proceed for several hours until completion (monitored by TLC or HPLC).
-
Workup: Acidify the reaction mixture to precipitate the Nafcillin acid. Extract the product into an organic solvent, wash, dry, and concentrate to obtain the crude product, which can be further purified.[8]
Quantitative Data:
| Parameter | Value | Reference |
| Reported Yield (Nafcillin Acid) | 41% (in an older method) | [7] |
| Modern Yields | Typically higher with optimized conditions |
C. Reaction with Grignard Reagents to form Tertiary Alcohols
Esters, including this compound, react with two equivalents of a Grignard reagent to produce tertiary alcohols. This reaction is a powerful tool for carbon-carbon bond formation.[9][10]
Reaction Pathway Diagram
Caption: General mechanism for the reaction of this compound with a Grignard reagent.
Experimental Protocol: General Grignard Reaction
Materials:
-
This compound (1 equivalent)
-
Grignard reagent (e.g., Phenylmagnesium bromide, ~2.2 equivalents)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve this compound in anhydrous ether in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the Grignard reagent solution via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography or recrystallization.
D. Reduction to 1-Naphthylmethanol
Esters can be readily reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11]
Experimental Protocol: LAH Reduction
Materials:
-
This compound (1 equivalent)
-
Lithium aluminum hydride (LiAlH₄, ~1.5 equivalents)
-
Anhydrous diethyl ether or THF
-
Water
-
15% NaOH solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous ether and add it dropwise to the LiAlH₄ suspension.
-
After addition, stir the mixture at room temperature for 1 hour.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 15 minutes, then filter it off and wash thoroughly with ether.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1-naphthylmethanol.
Quantitative Data for Analogous Reductions:
| Substrate | Product | Reagent | Yield |
| Ethyl Benzoate | Benzyl Alcohol | LiAlH₄ | High (typically >90%) |
| Methyl Benzoate | Benzaldehyde | DIBAL-H (-78°C) | High (typically >85%) |
Safety Information
This compound is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. This compound | C13H12O2 | CID 76364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 286. The kinetics of alkaline hydrolysis of substituted ethyl 1-naphthoates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 7. CN101456869B - Synthetic method of nafcillin sodium - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Ethyl 1-Naphthoate as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of ethyl 1-naphthoate as a fluorescent probe for the detection of metal ions. While the naphthalene moiety is a well-established fluorophore in various sensing applications, the use of the simple ester, this compound, is an emerging area of investigation.[1][2] This document outlines the fundamental principles, synthesis, and experimental protocols to explore its efficacy as a metal ion sensor. The primary proposed mechanism of detection is fluorescence quenching upon coordination with paramagnetic metal ions.
Introduction to Naphthalene-Based Fluorescent Probes
Naphthalene and its derivatives are widely utilized as fluorescent probes due to their inherent photophysical properties, including high quantum yields and environmental sensitivity.[2] The fluorescence of these molecules can be modulated by various analytes, including metal ions, through mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and fluorescence quenching.[1]
This compound, a simple derivative, possesses the core naphthalene fluorophore. It is hypothesized that the ester group may act as a weak binding site for metal ions. The interaction with certain metal ions, particularly paramagnetic species like copper (Cu²⁺) and iron (Fe³⁺), is expected to lead to a "turn-off" response via fluorescence quenching.[3] This phenomenon occurs when the metal ion promotes non-radiative decay pathways, diminishing the fluorescence intensity. Conversely, interaction with some metal ions like aluminum (Al³⁺) has been shown to enhance the fluorescence of other naphthalene derivatives, a possibility that could also be explored for this compound.[3]
Synthesis of this compound
A standard and reliable method for synthesizing this compound is through the Fischer esterification of 1-naphthoic acid with ethanol in the presence of an acid catalyst.
Protocol: Synthesis of this compound
Materials:
-
1-Naphthoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, and distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 1-naphthoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation to yield a colorless to light yellow liquid.[2]
Proposed Signaling Mechanism
The primary proposed signaling mechanism for this compound is fluorescence quenching upon interaction with paramagnetic metal ions. The lone pair of electrons on the carbonyl oxygen of the ester group can weakly coordinate with a metal ion. For paramagnetic metal ions like Cu²⁺, this proximity facilitates energy or electron transfer from the excited state of the naphthalene fluorophore to the d-orbitals of the metal ion, leading to non-radiative decay and a decrease in fluorescence intensity.
Experimental Protocols
The following protocols provide a framework for evaluating the performance of this compound as a fluorescent probe for metal ion detection.
Preparation of Stock Solutions
-
This compound Stock Solution (1 mM): Dissolve the appropriate amount of purified this compound in a suitable solvent (e.g., acetonitrile or a methanol-water mixture) to prepare a 1 mM stock solution. Store in a dark container at 4°C.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates of Al³⁺, Ca²⁺, Co²⁺, Cu²⁺, Fe³⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, and Zn²⁺) in deionized water.
Fluorescence Titration Protocol
-
Place 2 mL of a buffered solvent (e.g., HEPES buffer in a methanol-water mixture, pH 7.4) into a quartz cuvette.
-
Add an aliquot of the this compound stock solution to achieve a final concentration in the low micromolar range (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum by exciting at the determined maximum excitation wavelength (λex).
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence emission spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau.
-
Repeat the titration for each metal ion of interest to assess selectivity.
Determination of Limit of Detection (LOD)
-
Record the fluorescence intensity of a blank solution (this compound in buffer) at least 10 times and calculate the standard deviation (σ).
-
Perform a fluorescence titration with the target metal ion in the low concentration range.
-
Plot the fluorescence intensity as a function of the metal ion concentration. The slope (S) of the linear portion of this plot is determined.
-
Calculate the LOD using the formula: LOD = 3σ / S .
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental evaluation of this compound.
Table 1: Photophysical Properties of this compound
| Parameter | Value | Solvent System |
| λex (max) | ||
| λem (max) | ||
| Quantum Yield (Φ) | ||
| Molar Absorptivity (ε) |
Table 2: Performance of this compound as a Metal Ion Sensor
| Metal Ion | Fluorescence Response | Detection Limit (LOD) | Binding Constant (Ka) | Stoichiometry (Probe:Metal) |
| Al³⁺ | ||||
| Cu²⁺ | ||||
| Fe³⁺ | ||||
| Hg²⁺ | ||||
| Zn²⁺ | ||||
| ... |
Conclusion
This compound presents a simple, readily synthesizable scaffold for potential application as a fluorescent probe for metal ion detection. Based on the behavior of similar naphthalene derivatives, it is hypothesized to function primarily as a "turn-off" sensor for paramagnetic metal ions such as Cu²⁺ and Fe³⁺ through a fluorescence quenching mechanism. The provided protocols offer a systematic approach for researchers to validate this hypothesis, quantify the probe's performance, and explore its selectivity towards a range of metal ions. Further research, including derivatization of the naphthalene core or ester group, could lead to the development of more sensitive and selective probes based on this fundamental structure.
References
Application Notes: Analytical Characterization of Ethyl 1-naphthoate
Introduction Ethyl 1-naphthoate (CAS No: 3007-97-4) is an aromatic ester with the molecular formula C₁₃H₁₂O₂.[1][] It serves as a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[3] Accurate characterization and purity assessment are critical for its application in research and development. These application notes provide a comprehensive overview of the key analytical methods for the structural elucidation and purity determination of this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for sample handling, storage, and the selection of appropriate analytical techniques.
| Property | Value | Reference |
| CAS Number | 3007-97-4 | [1] |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1][3] |
| IUPAC Name | ethyl naphthalene-1-carboxylate | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 308-310 °C at 760 mmHg | [][3] |
| Density | 1.11 g/cm³ | [][3] |
| Refractive Index | 1.5930 | [3] |
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[4]
-
Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Acquisition: Tune and shim the instrument to ensure a homogeneous magnetic field. Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans). Subsequently, acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, >1024 scans).[4][5]
Data Presentation: Expected NMR Shifts
The following tables summarize the expected chemical shifts for this compound based on reported data.[5][6]
Table 2.1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.93 | d | 1H | Ar-H |
| 8.17 | d | 1H | Ar-H |
| 7.98 | d | 1H | Ar-H |
| 7.86 | d | 1H | Ar-H |
| 7.60 - 7.43 | m | 3H | Ar-H |
| 4.45 | q | 2H | -O-CH₂ -CH₃ |
| 1.44 | t | 3H | -O-CH₂-CH₃ |
Table 2.2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 164.42 | C=O (Ester) |
| 148.19 | Ar-C |
| 135.24 | Ar-C |
| 132.17 | Ar-C |
| 129.54 | Ar-C |
| 127.25 | Ar-C |
| 124.50 | Ar-C |
| 61.91 | -O-C H₂-CH₃ |
| 14.24 | -O-CH₂-C H₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for this purpose.[1]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC System: Use a gas chromatograph equipped with a capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which is heated to ensure vaporization.
-
Separation: Employ a temperature program to separate the analyte from any impurities. A typical program might start at 100°C and ramp up to 280°C.
-
MS Detection: The eluent from the GC column is directed into the mass spectrometer (electron ionization source). Acquire mass spectra over a range of m/z 50-300.
Data Presentation: Key Mass Fragments
The mass spectrum of this compound will show a molecular ion peak and characteristic fragment ions.[1]
Table 2.3: GC-MS Fragmentation Data
| m/z | Ion | Description |
|---|---|---|
| 200 | [M]⁺ | Molecular Ion |
| 172 | [M-C₂H₄]⁺ | Loss of ethene (McLafferty rearrangement) |
| 155 | [M-OC₂H₅]⁺ | Loss of the ethoxy radical |
| 127 | [C₁₀H₇]⁺ | Naphthyl cation, from cleavage of the ester group |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR
-
Sample Preparation: As this compound is a liquid, a spectrum can be obtained directly. Place a small drop of the neat liquid between two KBr or NaCl plates to form a thin capillary film.[1]
-
Instrumentation: Place the sample holder in the FTIR spectrometer.
-
Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, and average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
Data Presentation: Characteristic IR Absorptions
The FTIR spectrum will display characteristic absorption bands corresponding to the ester and aromatic functionalities.
Table 2.4: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050 | C-H Stretch | Aromatic |
| ~2980 | C-H Stretch | Aliphatic (ethyl group) |
| ~1720 | C=O Stretch | Ester Carbonyl |
| ~1600, ~1460 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester (asymmetric) |
| 775-810 | C-H Bend | Aromatic (out-of-plane) |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of non-volatile or thermally sensitive compounds.
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL in acetonitrile). Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
HPLC System:
-
Column: Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (Acetonitrile:Water).[7][8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., λmax = 296 nm).[5]
-
-
Analysis: Inject 10-20 µL of the sample solution and run the analysis. The purity can be calculated based on the area percentage of the main peak.
Data Presentation: HPLC Method Parameters
Table 3.1: Example HPLC Method
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 296 nm |
| Column Temperature | 25 °C |
| Expected Retention Time | ~5-7 minutes (highly column/system dependent) |
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile compounds like this compound, providing excellent resolution for separating closely related impurities.
Experimental Protocol: GC
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent such as acetone or hexane.
-
GC System:
-
Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector at 250 °C.
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
-
Analysis: Inject 1 µL of the sample. Purity is determined by area percent normalization.
Data Presentation: GC Method Parameters
Table 3.2: Example GC Method
| Parameter | Condition |
|---|---|
| Column | Polar Capillary (e.g., WAX-type, 30 m) |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Detector (FID) Temp | 280 °C |
| Oven Program | 150 °C (2 min), ramp 10 °C/min to 250 °C (5 min) |
| Injection Volume | 1 µL (split ratio 50:1) |
Workflows and Logical Diagrams
Visual workflows help in understanding the sequence and relationship of analytical procedures.
Caption: Overall workflow for the analytical characterization of this compound.
Caption: Step-by-step experimental workflow for GC-MS analysis.
References
- 1. This compound | C13H12O2 | CID 76364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Separation of 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of Ethyl 1-naphthoate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is an important intermediate in organic synthesis, and its purity is critical for downstream applications. The described method provides excellent linearity, precision, and accuracy, making it suitable for quality control and research purposes.
Introduction
This compound is an ester of 1-naphthoic acid with the molecular formula C₁₃H₁₂O₂. Accurate and precise analytical methods are essential for determining its purity and for its quantification in various sample matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such aromatic compounds.[1] This application note presents a validated isocratic RP-HPLC method that is both rapid and efficient for the analysis of this compound.
Experimental
Instrumentation and Consumables
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials with septa
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation and analysis of this compound. The chromatographic conditions are summarized in the table below. A C18 column is used as the stationary phase, which is a common choice for the separation of naphthalene derivatives.[2][3] The mobile phase consists of a mixture of acetonitrile and water, a typical combination for the analysis of aromatic esters.
| Parameter | Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 293 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Results and Discussion
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The results are summarized in the table below.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
The calibration curve showed excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) of >0.999.
Retention Time
Under the described chromatographic conditions, this compound is well-resolved and elutes at a retention time of approximately 4.5 minutes.
Conclusion
The proposed HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method demonstrates good linearity and system suitability, making it suitable for routine quality control and research purposes.
Experimental Workflow Diagram
References
Application Note: Analysis of Ethyl 1-Naphthoate by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Ethyl 1-naphthoate is an aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries. Its chemical structure, consisting of a naphthalene core and an ethyl ester group, gives it unique properties that are relevant to its use as a synthetic building block and as a component in various formulations. Accurate and sensitive analytical methods are crucial for its identification, quantification, and quality control in research, development, and manufacturing settings. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it an ideal method for the characterization of this compound.[1][2] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Principle of the Method
The analysis of this compound by GC-MS involves the separation of the analyte from a sample matrix using gas chromatography, followed by its detection and identification using mass spectrometry. In the gas chromatograph, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time, the time it takes for the analyte to travel through the column, is a characteristic property under a given set of conditions.
Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). The mass spectrum, a plot of ion abundance versus m/z, provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for confident identification of the compound. Quantification can be achieved by integrating the area of the chromatographic peak corresponding to a specific ion.
Instrumentation and Materials
-
Gas Chromatograph: An Agilent 7890 GC or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: An Agilent 5975 MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium (>99.999% purity).
-
Solvents: High-purity solvents such as hexane, ethyl acetate, or dichloromethane for sample preparation.
-
Standards: A certified reference standard of this compound.
Experimental Protocol
1. Standard Preparation
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as ethyl acetate. From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution. These will be used to generate a calibration curve for quantification.
2. Sample Preparation
The sample preparation method will depend on the matrix in which this compound is being analyzed.
-
For Liquid Samples (e.g., fragrance oils, reaction mixtures):
-
Accurately weigh a known amount of the sample.
-
Dilute the sample with a suitable solvent (e.g., ethyl acetate) to bring the concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.
-
-
For Solid or Semi-Solid Samples:
-
Accurately weigh a known amount of the homogenized sample.
-
Perform a solvent extraction using a suitable solvent (e.g., ethyl acetate or hexane). Sonication or vortexing can be used to improve extraction efficiency.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Carefully transfer the supernatant (the solvent layer containing the extracted this compound) to a clean vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen and reconstitute in a known volume of solvent.
-
Filter the final extract through a 0.45 µm syringe filter into a GC vial.
-
3. GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and application.
| Parameter | Value |
| GC System | Agilent 7890 GC or equivalent |
| Injector | Split/splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| MS System | Agilent 5975 MSD or equivalent |
| Ion Source | Electron Impact (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | 50-350 amu (scan mode) |
| Solvent Delay | 3 min |
4. Data Analysis
-
Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) or a standard. The characteristic ions for this compound are m/z 200 (molecular ion), 155, and 127.[3]
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 155, the base peak) versus the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound. These values are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value | Notes |
| Molecular Weight | 200.23 g/mol [3] | |
| Molecular Formula | C₁₃H₁₂O₂[3] | |
| CAS Number | 3007-97-4 | |
| Retention Time (tʀ) | Dependent on GC conditions | Expected to be in the mid-to-late region of the chromatogram under the proposed conditions, likely after other smaller aromatic esters. |
| Characteristic Ions (m/z) | 200 (M⁺), 155 (base peak), 127[3] | m/z 155 is typically the most abundant ion and is recommended for quantification. |
| Limit of Detection (LOD) | To be determined experimentally | Typically in the low ng/mL to pg/mL range for GC-MS analysis. |
| Limit of Quantification (LOQ) | To be determined experimentally | Typically in the low to mid ng/mL range for GC-MS analysis. |
| Linearity (R²) | > 0.995 | Over a typical concentration range of 0.1 - 100 µg/mL. |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the key steps in the GC-MS analytical process, from sample introduction to final data output.
Caption: Logical flow of the GC-MS analytical process.
Conclusion
The GC-MS method described in this application note provides a robust and reliable approach for the identification and quantification of this compound. The high selectivity and sensitivity of this technique make it suitable for a wide range of applications, from quality control of raw materials to the analysis of complex formulations in the pharmaceutical and consumer product industries. Proper sample preparation and optimization of GC-MS parameters are essential for achieving accurate and precise results.
References
Application Notes and Protocols for Enhanced Analysis of Ethyl 1-Naphthoate through Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of Ethyl 1-naphthoate to enhance its analytical detection. The primary strategy involves the hydrolysis of this compound to its corresponding carboxylic acid, 1-naphthoic acid, which is then derivatized to improve its chromatographic behavior and detection sensitivity. Three main analytical platforms are discussed: High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is an ester of 1-naphthoic acid. While direct analysis is possible, derivatization is a common strategy to improve analytical performance, particularly for achieving low detection limits in complex matrices. The derivatization process for this compound typically involves a two-step approach:
-
Hydrolysis: The ester is first hydrolyzed to 1-naphthoic acid. This is a critical step as the resulting carboxylic acid functional group is the primary target for derivatization.
-
Derivatization: The carboxylic acid is then reacted with a derivatizing agent to introduce a moiety that enhances its detectability (e.g., a fluorophore for fluorescence detection) or improves its volatility and chromatographic properties for GC analysis.
Alternatively, highly sensitive techniques like LC-MS/MS can often be used for the direct analysis of the hydrolyzed product, 1-naphthoic acid, without the need for further derivatization.[1]
Analytical Methodologies and Quantitative Data
The choice of analytical method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of different analytical approaches for the quantification of 1-naphthoic acid.
| Parameter | LC-MS/MS | GC-MS (with derivatization) | HPLC-UV | HPLC-Fluorescence (with derivatization) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.999 |
| Limit of Detection (LOD) | 0.005 - 10 ng/mL[1] | 10 - 100 ng/mL[1] | 0.1 - 1 µg/mL[1] | 0.015 - 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.015 - 50 ng/L[1] | 50 - 500 ng/mL[1] | 0.5 - 5 µg/mL[1] | 0.05 - 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 110%[1] | 90 - 110%[1] | 90 - 110%[1] | 93 - 105% |
| Precision (% RSD) | < 15%[1] | < 15%[1] | < 15%[1] | < 5% |
| Sample Throughput | High[1] | Medium[1] | Medium[1] | Medium |
| Selectivity | Very High[1] | High[1] | Moderate[1] | High |
| Derivatization Required? | Not typically required[1] | Often required[1] | Not required | Yes |
Experimental Protocols
Step 1: Alkaline Hydrolysis of this compound to 1-Naphthoic Acid
This protocol describes the saponification of this compound to yield 1-naphthoic acid, which is the prerequisite for subsequent derivatization.
Materials and Reagents:
-
This compound sample
-
Sodium hydroxide (NaOH) solution (e.g., 1 M in methanol/water)[2]
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of the this compound sample in a suitable solvent mixture (e.g., methanol/water, 8:2, v/v) in a round-bottom flask.[2]
-
Add an excess of sodium hydroxide solution to the flask.
-
Attach the reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess NaOH and acidify the solution with HCl to a pH of ~2 to precipitate the 1-naphthoic acid.
-
Extract the 1-naphthoic acid from the aqueous solution using an organic solvent such as diethyl ether or ethyl acetate. Perform the extraction three times for quantitative recovery.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude 1-naphthoic acid. The product can be further purified by recrystallization if necessary.
Derivatization for HPLC with Fluorescence Detection
This protocol describes the derivatization of 1-naphthoic acid with 1-naphthoyl chloride to form a highly fluorescent derivative suitable for HPLC analysis.
Materials and Reagents:
-
1-Naphthoic acid (from hydrolysis step)
-
1-Naphthoyl chloride solution (e.g., 10 mg/mL in anhydrous acetonitrile)[4]
-
Borate buffer (0.1 M, pH 9.0)[4]
-
Triethylamine (TEA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
Derivatization Procedure:
-
Dissolve the dried 1-naphthoic acid residue in a small volume of acetonitrile.
-
In a microcentrifuge tube, combine 100 µL of the 1-naphthoic acid solution with 100 µL of 0.1 M borate buffer (pH 9.0).[4]
-
Add 10 µL of triethylamine.
-
Add 200 µL of the 1-naphthoyl chloride solution and vortex the mixture for 1-2 minutes.[4]
-
Allow the reaction to proceed at room temperature for 15-20 minutes.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the derivative from any interfering peaks (e.g., 60% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detector: Excitation at 310 nm, Emission at 380 nm.[4]
Derivatization for GC-MS Analysis
This protocol outlines the derivatization of 1-naphthoic acid using silylation, a common technique to increase the volatility of polar analytes for GC-MS analysis.
Materials and Reagents:
-
1-Naphthoic acid (from hydrolysis step)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))[5]
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Heating block or oven
-
GC vials with inserts
Derivatization Procedure:
-
Ensure the 1-naphthoic acid sample is completely dry, as silylating reagents are moisture-sensitive.[6]
-
Place the dried sample (typically 10-100 µg) into a GC vial insert.
-
Add 50-100 µL of an anhydrous solvent (e.g., pyridine).
-
Add 50-100 µL of the silylating agent (e.g., BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[7]
-
Cool the vial to room temperature before analysis.
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
Direct Analysis by LC-MS/MS
For high-sensitivity and high-selectivity analysis, LC-MS/MS can be employed for the direct quantification of 1-naphthoic acid without derivatization.
Materials and Reagents:
-
1-Naphthoic acid (from hydrolysis step)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC vials
Sample Preparation:
-
Dissolve the dried 1-naphthoic acid residue in the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute 1-naphthoic acid with good peak shape.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of 1-naphthoic acid.
Conclusion
The derivatization of this compound, following its hydrolysis to 1-naphthoic acid, significantly enhances its detectability for HPLC and GC-MS analysis. The choice of the derivatization reagent and the analytical technique should be guided by the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. For applications demanding the highest sensitivity and selectivity, direct analysis of 1-naphthoic acid by LC-MS/MS is the recommended approach. These detailed protocols provide a robust starting point for researchers to develop and validate their analytical methods for the quantification of this compound and its derivatives.
References
Applications of Ethyl 1-Naphthoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 1-naphthoate, an ester derivative of 1-naphthoic acid, serves as a versatile building block and key intermediate in the synthesis of a wide range of biologically active molecules. Its naphthalene core provides a rigid scaffold that can be strategically modified to interact with various biological targets, leading to the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its application in the development of enzyme inhibitors and anticancer agents.
Introduction to the Naphthalene Scaffold
The naphthalene ring system is a privileged structure in medicinal chemistry due to its unique physicochemical properties, including planarity and lipophilicity, which facilitate interactions with biological macromolecules.[1] Naphthalene-based compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[2][3] this compound, as a readily accessible derivative, provides a convenient starting point for the synthesis of diverse compound libraries for drug discovery.
Application 1: Synthesis of Alkaline Phosphatase Inhibitors
Alkaline phosphatases (APs) are a group of enzymes that play a crucial role in various physiological processes, and their dysregulation has been implicated in several diseases.[4] Consequently, the development of potent and selective AP inhibitors is an active area of research. Naphthalene-based thiourea derivatives have emerged as a promising class of AP inhibitors.
Quantitative Data: Alkaline Phosphatase Inhibition
The following table summarizes the inhibitory activity of a series of naphthalene-thiourea conjugates derived from 1-naphthoyl isothiocyanate, which can be synthesized from 1-naphthoic acid, the precursor to this compound.
| Compound ID | Structure | Target | IC₅₀ (µM)[4] | Kᵢ (µM)[4] | Inhibition Mode[4] |
| 5a | 1-(4-chlorophenyl)-3-(1-naphthoyl)thiourea | c-IAP | 0.436 ± 0.057 | - | - |
| 5h | 1-(2-hydroxyphenyl)-3-(1-naphthoyl)thiourea | c-IAP | 0.365 ± 0.011 | 0.5 | Non-competitive |
| KH₂PO₄ (Standard) | - | c-IAP | 5.242 ± 0.473 | - | - |
| L-phenylalanine (Reference) | - | cIAP | 80.2 ± 1.1 | - | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the Fischer esterification of 1-naphthoic acid to yield this compound.[5][6][7]
-
Materials: 1-Naphthoic acid, absolute ethanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.
-
Procedure:
-
In a round-bottom flask, dissolve 1-naphthoic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted 1-naphthoic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
-
Protocol 2: Synthesis of N-(ethylcarbamothioyl)-1-naphthamide (Alkaline Phosphatase Inhibitor)
This protocol outlines a multi-step synthesis starting from 1-naphthoic acid. This compound can be hydrolyzed back to 1-naphthoic acid or, in some synthetic strategies, the ester can be directly converted to the acid chloride. For the purpose of these notes, we present the synthesis from the acid precursor.
-
Step 1: Synthesis of 1-Naphthoyl Chloride [8]
-
A solution of 1-naphthoic acid (1 equivalent) and a catalytic amount of DMF in thionyl chloride (1.4 equivalents) is stirred under reflux for 3 hours. The excess thionyl chloride is removed under reduced pressure to yield 1-naphthoyl chloride.
-
-
Step 2: Synthesis of 1-Naphthoyl Isothiocyanate [8]
-
To a solution of potassium thiocyanate (1 equivalent) in dry acetone, a solution of 1-naphthoyl chloride (1 equivalent) in dry acetone is added dropwise. The reaction mixture is stirred for 30 minutes to form the isothiocyanate intermediate.
-
-
Step 3: Synthesis of N-(ethylcarbamothioyl)-1-naphthamide [9]
-
To the freshly prepared 1-naphthoyl isothiocyanate solution, a solution of ethylamine (1 equivalent) in dry acetone is added dropwise. The mixture is stirred at 50°C for 8-9 hours. The reaction mixture is then poured into crushed ice to precipitate the product, which is filtered, washed with cold water, and recrystallized from ethanol.
-
Visualization of Synthetic Pathway
Caption: Synthetic pathways for this compound and an alkaline phosphatase inhibitor.
Application 2: Development of Anticancer Agents
The naphthalene scaffold is present in numerous compounds with demonstrated anticancer activity.[10][11] Derivatives of 1,4-naphthoquinone, which can be synthesized from naphthalene precursors, have shown significant cytotoxic effects against various cancer cell lines.
Quantitative Data: Anticancer Activity of Naphthoquinone Derivatives
The following table presents the IC₅₀ values for selected naphthoquinone derivatives against various human cancer cell lines.
| Compound ID | Structure | Cell Line | IC₅₀ (µM)[12][13][14] |
| 11 | 2-(bromomethyl)-1,4-naphthoquinone | HepG2 | 1.55 |
| HuCCA-1 | 0.15 | ||
| A549 | 0.28 | ||
| MOLT-3 | 0.15 | ||
| 14 | 2-(azidomethyl)-1,4-naphthoquinone | HepG2 | 14.67 |
| HuCCA-1 | 0.27 | ||
| A549 | 1.28 | ||
| MOLT-3 | 0.32 | ||
| PD9 | 2-((4-fluorophenyl)amino)-5-hydroxy-1,4-naphthoquinone | DU-145 | 1-3 |
| MDA-MB-231 | 1-3 | ||
| HT-29 | 1-3 | ||
| Naphthazarin (1) | 5,8-dihydroxy-1,4-naphthoquinone | Various | 0.16 - 1.7 |
| Doxorubicin (Control) | - | HuCCA-1 | 0.86 |
| A549 | 0.31 | ||
| HepG2 | 0.46 |
Experimental Protocols
Protocol 3: General Procedure for the Synthesis of 2-Amino-1,4-naphthoquinone Derivatives
This protocol describes a general method for the synthesis of substituted amino-naphthoquinones, which have shown promising anticancer activity. The synthesis starts from 1,4-naphthoquinone, which can be prepared from naphthalene.
-
Materials: 1,4-Naphthoquinone, substituted aniline, ethanol, round-bottom flask, reflux condenser.
-
Procedure:
-
Dissolve 1,4-naphthoquinone (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aniline (1 equivalent) to the solution.
-
Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain the desired 2-amino-1,4-naphthoquinone derivative.
-
Visualization of Anticancer Agent Synthesis Workflow
Caption: Workflow for the synthesis and screening of naphthalene-based anticancer agents.
Application 3: Synthesis of Strigolactone Receptor Inhibitors
Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development. Inhibitors of SL receptors have potential applications in agriculture for controlling plant architecture and parasitic weed infestations.[15] Naphthoic acid ethyl ester derivatives have been designed and synthesized as potent SL receptor inhibitors.
Quantitative Data: Strigolactone Receptor Inhibition
A series of phenyl-substituted 5-bromo-1-naphthoic acid derivatives, where the carboxylic acid is esterified, were synthesized and evaluated for their biological activity.
| Compound ID | Structure | Rice Tillering Activity (relative to control) | P. aegyptiaca Seed Germination Inhibition (IC₅₀, µM)[16] |
| C6 | 2-((5-bromo-1-naphthoyl)oxy)-1-(4-chlorophenyl)ethan-1-one | ~1.8 | 45.3 |
| DL1b (Lead) | 2-((5-bromo-1-naphthoyl)oxy)acetonitrile | ~1.6 | 55.8 |
Experimental Protocol
Protocol 4: Synthesis of Phenyl-Substituted Naphthoic Acid Ester Derivatives
This protocol describes the synthesis of a strigolactone receptor inhibitor starting from 5-bromo-1-naphthoic acid, a derivative of the precursor to this compound.
-
Materials: 5-Bromo-1-naphthoic acid, 2-bromo-1-phenylethanone derivative, potassium carbonate, dimethylformamide (DMF), ethyl acetate, water, saturated sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the 2-bromo-1-phenylethanone derivative (1 equivalent) in DMF.
-
Add potassium carbonate (2 equivalents) followed by 5-bromo-1-naphthoic acid (1.5 equivalents).
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography to obtain the target compound.
-
Visualization of Strigolactone Signaling Inhibition
Caption: Mechanism of strigolactone receptor inhibition by a naphthoic acid derivative.
Conclusion
This compound and its precursor, 1-naphthoic acid, are valuable starting materials in medicinal chemistry for the synthesis of a diverse array of bioactive compounds. The naphthalene scaffold provides a robust framework for the design of potent enzyme inhibitors and anticancer agents. The protocols and data presented herein offer a foundation for researchers to explore the potential of this compound and its derivatives in the development of novel therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103224468A - Tetrahydrozoline synthesis method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biochemical and in silico characterization of novel naphthalene-thiourea conjugates as potential and selective inhibitors of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient synthesis of N-(ethylcarbamothioyl)-1-naphthamide: X-ray structure, Hirshfeld surface analysis, DFTs, and molecular modelling investigations as selective inhibitor of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor [mdpi.com]
- 16. IJMS | Free Full-Text | Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor [mdpi.com]
Application Notes and Protocols: Ethyl 1-Naphthoate as an Intermediate in the Synthesis of Naftopidil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 1-naphthoate as a precursor to the pharmaceutical agent Naftopidil. Detailed experimental protocols for the multi-step synthesis are provided, along with quantitative data and visualizations to aid in research and development.
Introduction
This compound is a valuable aromatic ester that serves as a versatile starting material in organic synthesis. Its naphthalene core is a key structural motif in a variety of biologically active molecules. One of the significant applications of this compound in pharmaceutical synthesis is its role as a precursor to Naftopidil. Naftopidil is a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH). The following protocols detail a synthetic route from a derivative of this compound to Naftopidil.
Overall Synthetic Pathway
The synthesis of Naftopidil from this compound proceeds through a multi-step pathway involving the formation of key intermediates, 1-naphthol and 1-(1-naphthyloxy)-2,3-epoxypropane.
Caption: Overall synthetic workflow from this compound to Naftopidil.
Experimental Protocols
Step 1: Hydrolysis of this compound to 1-Naphthoic Acid
This protocol describes the saponification of this compound to yield 1-Naphthoic acid.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Heat the mixture to reflux with stirring for 2-3 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with hydrochloric acid to precipitate the 1-Naphthoic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >95% |
| Reaction Time | 2-3 hours |
| Purity | High |
Step 2: Conversion of 1-Naphthoic Acid to 1-Naphthol
This step involves the decarboxylation of 1-Naphthoic acid to produce 1-Naphthol. This reaction is typically achieved by heating in the presence of a copper catalyst.
Materials:
-
1-Naphthoic acid
-
Copper powder or Copper(I) oxide
-
High-boiling point solvent (e.g., quinoline)
-
Distillation apparatus
Procedure:
-
In a flask equipped for distillation, mix 1-Naphthoic acid with a catalytic amount of copper powder or copper(I) oxide in a high-boiling solvent like quinoline.
-
Heat the mixture to induce decarboxylation, which is observed by the evolution of carbon dioxide.
-
The 1-Naphthol product is then distilled from the reaction mixture.
-
Further purification can be achieved by recrystallization.
Quantitative Data:
| Parameter | Value |
| Typical Yield | Variable, often moderate to good |
| Reaction Temperature | High (boiling point of solvent) |
Step 3: Synthesis of 1-(1-Naphthyloxy)-2,3-epoxypropane
This protocol details the reaction of 1-Naphthol with epichlorohydrin to form the key epoxide intermediate.
Caption: Experimental workflow for the synthesis of 1-(1-Naphthyloxy)-2,3-epoxypropane.
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Solvent (e.g., dioxane, 2-butanone)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve 1-naphthol and an excess of epichlorohydrin in the chosen solvent in a round-bottom flask.
-
Add a base (e.g., an aqueous solution of NaOH or solid K2CO3).
-
Heat the mixture to reflux with vigorous stirring for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation under reduced pressure.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 95% | [1] |
| Reaction Time | 3 hours | [1] |
| Solvent | 2-butanone | [1] |
| Base | K2CO3 | [1] |
Step 4: Synthesis of Naftopidil
This final step involves the ring-opening of the epoxide intermediate with 1-(2-methoxyphenyl)piperazine.
Materials:
-
1-(1-Naphthyloxy)-2,3-epoxypropane
-
1-(2-Methoxyphenyl)piperazine
-
Solvent (e.g., toluene, isopropanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve 1-(1-naphthyloxy)-2,3-epoxypropane in a suitable solvent such as toluene or isopropanol in a round-bottom flask.
-
Add 1-(2-methoxyphenyl)piperazine to the solution.
-
Heat the reaction mixture to reflux and stir for several hours. A solvent-free approach heating the reactants directly to 120°C for 5 hours has also been reported.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature, which may induce crystallization of the product.
-
The crude Naftopidil can be collected by filtration and purified by recrystallization from a suitable solvent like isopropanol.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 79% (solvent-free) | [2] |
| Yield | 92% (in toluene) | |
| Reaction Time | 5 hours (solvent-free) | [2] |
| Recrystallization Solvent | Isopropanol | [2] |
Mechanism of Action: Naftopidil
Naftopidil functions by blocking α1-adrenergic receptors, primarily the α1D and α1A subtypes, in the prostate and bladder neck. This antagonism leads to smooth muscle relaxation, which alleviates the symptoms of benign prostatic hyperplasia.
Caption: Simplified signaling pathway showing the antagonistic action of Naftopidil.
References
Troubleshooting & Optimization
Troubleshooting low yield in Ethyl 1-naphthoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Ethyl 1-Naphthoate, primarily via Fischer esterification.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the most common reasons for this?
Low yields in the Fischer esterification of 1-naphthoic acid are typically due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the starting materials, hydrolyzing the ester.[1] Other significant factors include:
-
Presence of Water: Any water in the reaction mixture, either from wet reagents or glassware, will inhibit the reaction from proceeding to completion.
-
Insufficient or Inactive Catalyst: A strong acid catalyst is crucial. If the catalyst is old, has absorbed moisture, or is used in an insufficient amount, the reaction rate will be very slow.
-
Suboptimal Reaction Temperature: The reaction may be too slow if the temperature is not high enough to achieve a reasonable rate. Conversely, excessively high temperatures can lead to side reactions.
-
Inadequate Reaction Time: Fischer esterification is often a slow process. Insufficient reaction time will result in incomplete conversion.
-
Inefficient Purification: Product can be lost during the workup and purification steps, especially if emulsions form during extractions or if the product is not fully recovered from the drying agent.
Q2: How can I drive the reaction equilibrium towards the formation of this compound?
To maximize your yield, you need to shift the reaction equilibrium to favor the product. This can be achieved by:
-
Using a Large Excess of Ethanol: Employing a significant excess of ethanol (often used as the solvent) increases the concentration of one of the reactants, pushing the equilibrium towards the ester.[1] Studies on similar esterifications have shown that increasing the alcohol excess from equimolar to 10-fold can dramatically increase the yield.[1]
-
Removing Water as it Forms: This is a highly effective method. You can use a Dean-Stark apparatus to azeotropically remove water during reflux. Alternatively, adding a drying agent like molecular sieves to the reaction mixture can absorb the water produced.
Q3: What is the role of the acid catalyst, and which one should I use?
The acid catalyst protonates the carbonyl oxygen of the 1-naphthoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[2] Common and effective catalysts for Fischer esterification include:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
p-Toluenesulfonic Acid (TsOH)
An insufficient amount of catalyst will result in a very slow reaction rate. It is crucial to use a catalytic amount, typically 1-5 mol% relative to the carboxylic acid.
Q4: How important is it to use anhydrous (dry) reagents and glassware?
It is critically important. Since water is a byproduct of the reaction, its presence at the start will hinder the forward reaction. Ensure all glassware is thoroughly dried (oven-dried is recommended) and that the ethanol and any solvents used are anhydrous.
Q5: My reaction seems to stall and does not go to completion, even after a long reaction time. What could be the issue?
If the reaction stalls, consider the following:
-
Catalyst Deactivation: The catalyst may have been deactivated by moisture.
-
Equilibrium Has Been Reached: Without removing water or using a large excess of alcohol, the reaction will naturally reach a point of equilibrium where the forward and reverse reaction rates are equal, and no more net product is formed.
-
Purity of Starting Materials: Impurities in the 1-naphthoic acid or ethanol could interfere with the reaction.
Q6: I'm having trouble with the workup. An emulsion is forming during the extraction. How can I resolve this?
Emulsions can be broken by adding a small amount of a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to separate the organic and aqueous phases.
Q7: How do I effectively remove unreacted 1-naphthoic acid from my final product?
Unreacted 1-naphthoic acid can be removed by washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form the water-soluble sodium 1-naphthoate, which will then partition into the aqueous layer.
Data Presentation
Table 1: Impact of Key Parameters on this compound Yield (Qualitative)
| Parameter | Low Yield Condition | High Yield Condition | Rationale |
| Ethanol to 1-Naphthoic Acid Ratio | 1:1 to 3:1 | >10:1 (Ethanol as solvent) | Le Châtelier's principle: Excess reactant drives the equilibrium towards the product.[1] |
| Water Content | Wet reagents/glassware | Anhydrous conditions | Water is a product; its presence shifts the equilibrium to the reactants. |
| Catalyst Loading (e.g., H₂SO₄) | <1 mol% | 1-5 mol% | A sufficient amount of catalyst is needed for an efficient reaction rate. |
| Reaction Temperature | Below reflux | Gentle reflux | Increases reaction rate. Excessively high temperatures can cause side reactions. |
| Reaction Time | < 4 hours | 4 - 24 hours (monitor by TLC) | Fischer esterification is often slow and requires sufficient time to reach equilibrium. |
| Water Removal | Not performed | Use of Dean-Stark trap or molecular sieves | Removing a product shifts the equilibrium towards the formation of more product. |
Experimental Protocols
Detailed Protocol for Fischer Esterification of 1-Naphthoic Acid
This protocol describes a general method for the synthesis of this compound.
Materials:
-
1-Naphthoic acid
-
Anhydrous ethanol (200 proof)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 1-naphthoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1-naphthoic acid spot.
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
Solvent Removal: Reduce the volume of the ethanol using a rotary evaporator.
-
Extraction: Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water, then with saturated sodium bicarbonate solution until no more gas evolves. Finally, wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation if necessary.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Identification of byproducts in Ethyl 1-naphthoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 1-Naphthoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the expected byproducts?
The most prevalent and direct method for synthesis is the Fischer-Speier esterification.[1][2][3] This reaction involves heating 1-naphthoic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][4]
The primary byproducts and impurities to anticipate are:
-
Unreacted 1-Naphthoic Acid: As Fischer esterification is a reversible reaction, incomplete conversion is common, leaving residual starting material.[3][5]
-
Water: A direct byproduct of the condensation reaction between the carboxylic acid and alcohol. Its presence can shift the equilibrium back towards the reactants, lowering the yield.[4][6]
-
Diethyl Ether: Formed via the acid-catalyzed self-condensation (dehydration) of two ethanol molecules, particularly if reaction temperatures are too high.
-
1-Naphthalenesulfonic Acid: Can be formed if concentrated sulfuric acid is used as the catalyst at elevated temperatures, leading to electrophilic aromatic substitution (sulfonation) on the naphthalene ring.[7][8]
-
Residual Solvents: Solvents used during the workup and purification stages (e.g., diethyl ether, ethyl acetate, hexanes) may be present in the final product.[9][10]
Q2: My reaction yield is low. How can I minimize byproduct formation and improve the yield of this compound?
Low yields are often a consequence of the reaction equilibrium not favoring the product.[3] To improve the yield, you must shift the equilibrium to the right:
-
Use Excess Alcohol: Employing a large excess of ethanol not only acts as a reactant but also as the solvent, driving the reaction forward according to Le Châtelier's principle.[3][4]
-
Remove Water: The removal of water as it is formed is crucial. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[1][2]
-
Control Temperature: Overheating can promote side reactions like the formation of diethyl ether and naphthalene sulfonation. Maintain the reaction at a gentle reflux. If side products are detected, consider lowering the reaction temperature and extending the reaction time.[3]
-
Choose the Right Catalyst: While concentrated sulfuric acid is effective, p-toluenesulfonic acid (TsOH) is a milder, non-sulfonating alternative that can reduce the formation of sulfonated byproducts.[1]
Q3: How can I detect and quantify the byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate over time, you can visualize the disappearance of the 1-naphthoic acid spot and the appearance of the more nonpolar this compound product spot.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components. It can effectively detect residual solvents, diethyl ether, and the main product. With proper calibration, it can also quantify these components.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for identifying all components in the final product mixture. Unreacted 1-naphthoic acid, the this compound product, and other byproducts will have distinct signals. Reference tables of chemical shifts for common laboratory solvents are invaluable for identifying trace impurities.[9][14][15]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for quantifying non-volatile byproducts like unreacted 1-naphthoic acid and 1-naphthalenesulfonic acid.
Q4: What do the ¹H NMR signals for the product and key byproducts look like?
In a deuterated chloroform (CDCl₃) solvent, you can expect the following characteristic signals:
-
This compound (Product): A triplet around 1.4-1.5 ppm (for the -CH₃ group), a quartet around 4.4-4.5 ppm (for the -OCH₂- group), and a complex series of multiplets in the aromatic region (approx. 7.4-8.9 ppm).
-
1-Naphthoic Acid (Starting Material): A very broad singlet for the carboxylic acid proton (-COOH), typically above 11 ppm, in addition to its aromatic protons.
-
Ethanol (Reactant): A triplet around 1.2 ppm and a quartet around 3.7 ppm. The hydroxyl proton signal can be broad and its position variable.
-
Diethyl Ether (Byproduct): A triplet around 1.2 ppm and a quartet around 3.5 ppm.
Data Presentation
Table 1: Typical Byproduct Profile under Different Reaction Conditions
This table illustrates how reaction conditions can influence the product and byproduct distribution, as determined by GC-MS analysis of the crude reaction mixture.
| Compound | Condition A: Optimized (Reflux, 80°C, 4h, TsOH catalyst) | Condition B: Non-Ideal (Reflux, 140°C, 4h, conc. H₂SO₄) |
| This compound | 92.5% | 75.0% |
| 1-Naphthoic Acid | 2.0% | 8.0% |
| Ethanol | 4.5% (excess) | 5.5% (excess) |
| Diethyl Ether | 0.5% | 4.0% |
| 1-Naphthalenesulfonic Acid | <0.1% | 7.5% |
| Other | <0.4% | <0.1% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a general laboratory method for the synthesis of this compound.
Materials:
-
1-Naphthoic acid
-
Anhydrous ethanol (absolute)
-
p-Toluenesulfonic acid (TsOH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 1-naphthoic acid in 100 mL of anhydrous ethanol.
-
Catalyst Addition: Add 0.5 g of p-toluenesulfonic acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4 hours. Monitor the reaction progress using TLC.
-
Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature.
-
Solvent Removal: Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Extraction: Dilute the residue with 100 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 2 x 50 mL of saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally 50 mL of brine.
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.
Protocol 2: GC-MS Analysis of Crude Product
This protocol provides a general method for analyzing the composition of the crude reaction mixture.
Instrumentation & Conditions:
-
GC System: Agilent 7890A or equivalent.
-
MS Detector: Agilent 5975C or equivalent.
-
Column: HP-5ms (30 m x 0.250 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
MS Ion Source: 230°C.
-
Mass Range: 40-450 amu.
Procedure:
-
Sample Preparation: Dilute one drop of the crude product in 1 mL of dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis: Identify peaks in the chromatogram by comparing their mass spectra with a standard library (e.g., NIST). Quantify the relative peak areas to estimate the percentage composition of the mixture.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Main reaction and potential side reaction pathways.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. monash.edu [monash.edu]
- 7. Mechanism between naphthalene and I sulphuric acid | Filo [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. tips.sums.ac.ir [tips.sums.ac.ir]
- 13. jmchemsci.com [jmchemsci.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Optimizing Ethyl 1-Naphthoate Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 1-naphthoate via Fischer esterification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the esterification of 1-naphthoic acid with ethanol.
| Problem | Possible Cause | Suggested Solution |
| Low or No Ester Yield | The reaction has not reached equilibrium, or the equilibrium is unfavorable. | - Increase the reaction time.- Ensure the reaction is heated to an appropriate reflux temperature.- Use a larger excess of ethanol (e.g., 10-20 equivalents).[1] - Confirm the acid catalyst (e.g., H₂SO₄, TsOH) is active and added in a sufficient amount. |
| Presence of water in reagents or formed during the reaction. | - Use anhydrous ethanol and solvents.- Employ a Dean-Stark apparatus to remove water azeotropically during reflux.[1] | |
| Incomplete Reaction (Starting material remains) | The reaction has reached equilibrium, but conversion is not complete. | - Drive the equilibrium forward by removing water (e.g., with a Dean-Stark trap) or by further increasing the excess of ethanol.[1] |
| Formation of Side Products | The reaction temperature is too high, leading to decomposition or other side reactions. | - Lower the reaction temperature and monitor the reaction progress closely by TLC. |
| Difficulties in Product Isolation | Emulsion formation during aqueous workup. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion during extraction in the separatory funnel. |
| Unreacted 1-naphthoic acid contaminating the final product. | - During the workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will convert the unreacted carboxylic acid into its water-soluble salt, which will then be removed in the aqueous layer.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for the esterification of 1-naphthoic acid?
A1: The most prevalent method for the esterification of 1-naphthoic acid is the Fischer-Speier esterification.[1][3] This reaction involves heating the carboxylic acid with an excess of an alcohol (in this case, ethanol) in the presence of a strong acid catalyst.[1][3] The large excess of alcohol also serves as the solvent and helps to drive the reaction equilibrium towards the formation of the ester.[1]
Q2: Why is my this compound synthesis resulting in a low yield?
A2: Low yields in Fischer esterification are commonly due to the reversible nature of the reaction. The presence of water, a byproduct of the esterification, can shift the equilibrium back towards the starting materials, 1-naphthoic acid and ethanol.[1] Other contributing factors can include an insufficient amount of catalyst, a reaction time that is too short, or a suboptimal reaction temperature.[1]
Q3: How can I improve the yield of my this compound synthesis?
A3: To enhance the yield, the reaction equilibrium must be shifted to favor the product. This can be accomplished by:
-
Using a large excess of ethanol: This increases the concentration of one of the reactants, pushing the equilibrium towards the ester.[1]
-
Removing water as it forms: This can be achieved by using a Dean-Stark apparatus during the reflux or by adding a dehydrating agent to the reaction mixture.[1]
Q4: What are the most suitable catalysts for the esterification of 1-naphthoic acid?
A4: Strong Brønsted acids are the typical catalysts of choice for this reaction. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used.[1][3]
Q5: How can I effectively monitor the progress of the reaction?
A5: The progress of the esterification can be conveniently monitored using Thin-Layer Chromatography (TLC).[1] By taking small samples from the reaction mixture at different time intervals, you can observe the disappearance of the 1-naphthoic acid spot and the appearance of the this compound product spot on the TLC plate.
Data Presentation
The following table provides representative data on how reaction conditions can influence the yield of this compound. Please note that these are illustrative values and actual results may vary.
| Catalyst (mol%) | Ethanol (equivalents) | Reaction Time (hours) | Temperature (°C) | Representative Yield (%) |
| H₂SO₄ (5) | 10 | 4 | 78 (Reflux) | 75-85 |
| H₂SO₄ (5) | 20 | 4 | 78 (Reflux) | 85-95 |
| TsOH (5) | 10 | 6 | 78 (Reflux) | 70-80 |
| TsOH (5) | 20 | 6 | 78 (Reflux) | 80-90 |
| H₂SO₄ (5) | 20 | 8 | 78 (Reflux) | >95 |
Experimental Protocols
Detailed Protocol for Fischer Esterification of 1-Naphthoic Acid
This protocol describes a general method for the synthesis of this compound.
Materials:
-
1-Naphthoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-naphthoic acid (1 equivalent) in a large excess of anhydrous ethanol (10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 5 mol%) to the stirred mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Allow the reaction to proceed for several hours (typically 4-8 hours), monitoring its progress periodically by TLC.
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature.
-
Solvent Removal: Reduce the volume of the excess ethanol using a rotary evaporator.
-
Extraction: Dilute the residue with an organic solvent like ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted 1-naphthoic acid), and finally with brine.[2]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Evaporation: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in esterification.
References
Common side reactions in the synthesis of naphthoate esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of naphthoate esters. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing naphthoate esters?
A1: The most prevalent methods for the synthesis of naphthoate esters from naphthoic acid and an alcohol include:
-
Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction.[1][2]
-
Steglich Esterification: A mild method using a coupling agent (like DCC or EDC) and a catalyst (like DMAP), suitable for sensitive substrates.[3][4][5]
-
Mitsunobu Reaction: Allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[6][7][8]
Q2: I am getting a low yield in my Fischer-Speier esterification of 1-naphthoic acid. What are the possible causes and solutions?
A2: Low yields in Fischer-Speier esterification are often due to the reversible nature of the reaction.[9][10] To drive the equilibrium towards the product, you can:
-
Use a large excess of the alcohol, which can also serve as the solvent.[1][9]
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus.[1]
-
Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in a sufficient amount.[1]
Q3: During the Steglich esterification of 2-naphthoic acid, I observe a significant amount of a white precipitate that is not my product. What is it and how can I avoid it?
A3: The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[3][4] However, if you are experiencing low yields of your desired ester, a common side reaction is the formation of N-acylurea.[5] This occurs when the O-acylisourea intermediate rearranges. To suppress this side reaction, it is crucial to add a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][5][11]
Q4: My Mitsunobu reaction to synthesize a naphthoate ester is messy and purification is difficult. What are the common byproducts and how can I simplify the workup?
A4: The primary byproducts in a Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[12] These can complicate purification. A common side reaction of the esterification itself is the displacement of the activated alcohol by the azodicarboxylate instead of the naphthoate nucleophile, which can occur if the naphthoic acid is not acidic enough.[6] To improve the process:
-
Use modified reagents that facilitate easier byproduct removal, such as resin-bound triphenylphosphine or specialized azodicarboxylates.[6]
-
Careful control of reaction conditions, such as the order of reagent addition, can minimize side reactions.[7][13]
Troubleshooting Guides
Fischer-Speier Esterification
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Reaction has not reached equilibrium. | - Increase reaction time.- Use a larger excess of the alcohol.- Ensure the acid catalyst is active and present in a sufficient amount. |
| Presence of water. | - Use anhydrous reagents.- Employ a Dean-Stark trap to remove water.[1] | |
| Formation of Side Products | High reaction temperature leading to decomposition. | - Lower the reaction temperature and monitor the reaction progress closely. |
| Difficult Product Isolation | Emulsion formation during workup. | - Add brine during aqueous extraction to break emulsions. |
| Unreacted naphthoic acid contamination. | - Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid. |
Steglich Esterification
| Issue | Possible Cause | Troubleshooting Steps |
| Low Ester Yield and Formation of N-acylurea | Slow reaction of the alcohol with the O-acylisourea intermediate, allowing for rearrangement. | - Add a catalytic amount of DMAP (typically 5-10 mol%) to accelerate the ester formation.[3][5][11] |
| Steric hindrance in the naphthoic acid or alcohol. | - Increase the reaction time.- Consider a less sterically hindered coupling agent if possible. | |
| Difficulty Removing DCU Byproduct | DCU is slightly soluble in some organic solvents. | - After the reaction, cool the mixture to 0°C to maximize DCU precipitation before filtration.- If DCU persists after filtration and concentration, a second filtration or column chromatography may be necessary.[4] |
Mitsunobu Reaction
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Naphthoate Ester | The pKa of naphthoic acid is too high, leading to a side reaction with the azodicarboxylate. | - Ensure the reaction conditions favor the protonation of the azodicarboxylate by the naphthoic acid.[8] |
| Sterically hindered alcohol. | - Use a less hindered alcohol if possible.- Increase reaction time and/or temperature. | |
| Difficult Purification | Presence of triphenylphosphine oxide (TPPO) and reduced azodicarboxylate byproducts. | - Use polymeric or fluorous phosphine reagents to simplify removal.- Optimize crystallization or chromatography conditions to separate the product from the byproducts.[6] |
Quantitative Data on Side Reactions
While specific quantitative data for naphthoate ester synthesis is not always available, the following table summarizes the impact of key parameters on product yield, which is often inversely related to the prevalence of side reactions.
| Reaction | Parameter | Effect on Yield | Notes |
| Fischer-Speier | Molar ratio of alcohol to carboxylic acid | Increasing the excess of alcohol significantly increases the ester yield at equilibrium. For example, using a 10-fold excess of alcohol can increase the yield to over 95%.[9] | This is a direct consequence of Le Chatelier's principle. |
| Steglich | Presence of DMAP catalyst | The addition of DMAP significantly accelerates the esterification, suppressing the formation of the N-acylurea side product and leading to higher yields.[11] | The effect is more pronounced with sterically hindered substrates. |
| Steglich | Steric hindrance of alcohol | Increased steric hindrance can lead to lower yields due to the competing N-acylurea formation. For example, the yield for a specific carboxylic acid with different alcohols was: MeOH (95%), EtOH (84%), i-PrOH (75%), t-BuOH (65%).[14] | |
| Mitsunobu | Acidity of the nucleophile (naphthoic acid) | A nucleophile with a pKa > 13 is more likely to lead to side reactions where the azodicarboxylate acts as the nucleophile.[6] | Naphthoic acids generally have a pKa around 4-5, making them suitable nucleophiles. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 1-Naphthoic Acid
Materials:
-
1-Naphthoic acid
-
Anhydrous ethanol (large excess)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 1-naphthoic acid in a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol using a rotary evaporator.
-
Dilute the residue with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl naphthoate.
-
Purify the crude product by column chromatography or distillation if necessary.
Protocol 2: Steglich Esterification of 1-Naphthoic Acid with Minimal N-acylurea Formation
Materials:
-
1-Naphthoic acid
-
Alcohol (e.g., isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-naphthoic acid, isopropanol (1.2 equivalents), and DMAP (0.1 equivalents).
-
Dissolve the solids in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (DCU) will be observed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0°C for 30 minutes to maximize DCU precipitation.
-
Filter the mixture through a fritted funnel to remove the DCU, washing the solid with a small amount of cold DCM.
-
Concentrate the filtrate and purify the resulting crude ester by column chromatography.
Protocol 3: Mitsunobu Reaction for the Synthesis of a Naphthoate Ester
Materials:
-
1-Naphthoic acid
-
A primary or secondary alcohol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol, 1-naphthoic acid (1.2 equivalents), and PPh3 (1.5 equivalents) in anhydrous THF.[13]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD (1.5 equivalents) dropwise to the stirred solution.[13]
-
Allow the reaction to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the DIAD byproduct.
Visualizing Workflows and Relationships
Caption: Troubleshooting workflow for naphthoate ester synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. quora.com [quora.com]
- 11. d-nb.info [d-nb.info]
- 12. tcichemicals.com [tcichemicals.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Preventing hydrolysis of Ethyl 1-naphthoate during workup
Technical Support Center: Ethyl 1-naphthoate
Welcome to the Technical Support Center for the handling and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to preventing the hydrolysis of this compound during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to hydrolysis?
This compound is an ester derived from 1-naphthoic acid and ethanol. Like all esters, it is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond to form the parent carboxylic acid (1-naphthoic acid) and alcohol (ethanol). This reaction can be catalyzed by both acids and bases, making aqueous workup steps a critical point for potential product loss. The bulky naphthyl group can influence the rate of hydrolysis compared to simpler aliphatic esters.
Q2: Under what conditions is the hydrolysis of this compound most likely to occur during a workup?
Hydrolysis is most likely to occur under the following conditions:
-
Presence of strong acids or bases: Acidic or basic conditions significantly accelerate the rate of hydrolysis.[1][2][3]
-
Elevated temperatures: Higher temperatures increase the reaction rate of hydrolysis.
-
Prolonged contact with aqueous solutions: The longer the ester is in contact with an aqueous acidic or basic solution, the greater the extent of hydrolysis will be.
Q3: What are the tell-tale signs that my this compound has hydrolyzed during workup?
The most common indicators of hydrolysis are:
-
A lower than expected yield of the purified ester.
-
The presence of 1-naphthoic acid in the final product, which can be detected by analytical techniques such as NMR, IR, or TLC.
-
A change in the physical properties of the product, such as a higher melting point or different crystalline form, due to contamination with the carboxylic acid.
Q4: Can I use a strong base like sodium hydroxide to neutralize the acid catalyst in my reaction mixture?
It is highly discouraged to use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralizing the acid catalyst when working with esters like this compound.[4] Strong bases are very effective at catalyzing ester hydrolysis, a reaction known as saponification, which is often irreversible.[4][5] This will lead to significant loss of your desired ester product. It is always preferable to use a mild base.
Q5: How can I effectively remove unreacted 1-naphthoic acid from my product?
Unreacted 1-naphthoic acid can be removed by washing the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will then be extracted into the aqueous layer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of this compound.
Issue 1: Low Yield of this compound
Potential Cause: Unintended hydrolysis of the ester during the workup.
Troubleshooting Steps:
-
Check the pH of aqueous washes: Ensure that any basic wash is not too strong. Use a mild base like saturated sodium bicarbonate.
-
Control the temperature: Perform all aqueous washes at a low temperature (0-5 °C) by using an ice bath to cool your separatory funnel.
-
Minimize contact time: Perform extractions and washes as quickly and efficiently as possible. Do not let the layers sit in the separatory funnel for extended periods.
-
Thorough drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before solvent evaporation. Residual water can promote hydrolysis, especially if acidic or basic residues are present.[6][7]
Issue 2: Presence of 1-Naphthoic Acid in the Final Product
Potential Cause: Incomplete removal of unreacted starting material or hydrolysis during workup.
Troubleshooting Steps:
-
Optimize the basic wash: Increase the number of washes with saturated sodium bicarbonate solution. Ensure the pH of the aqueous layer is basic after the final wash.
-
Consider a milder workup: If hydrolysis is suspected, consider an alternative workup procedure that avoids aqueous solutions altogether, such as direct purification by column chromatography or a non-aqueous workup.
Issue 3: Emulsion Formation During Extraction
Potential Cause: The presence of both acidic and basic species, or high concentrations of dissolved substances, can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult. Aromatic compounds can sometimes contribute to emulsion formation.[8]
Troubleshooting Steps:
-
"Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.
-
Filtration: For small-scale emulsions, filtering the mixture through a plug of Celite or glass wool can sometimes resolve the issue.
-
Centrifugation: If available, centrifuging the mixture can force the separation of the layers.
-
Solvent modification: Adding a small amount of a different organic solvent can sometimes alter the solubility properties and break the emulsion.
Data Presentation
The following table summarizes the relative stability of this compound under different pH conditions. The rate constants for alkaline hydrolysis are based on kinetic studies of similar ethyl naphthoate esters.[1][2][3]
| pH Range | Condition | Relative Rate of Hydrolysis | Key Considerations |
| < 4 | Acidic | Moderate | Acid-catalyzed hydrolysis is reversible. The rate is dependent on the concentration of the acid and the temperature. |
| 4 - 6 | Weakly Acidic | Slow | Hydrolysis is generally slow in this pH range at room temperature. |
| 6 - 8 | Neutral | Very Slow | Hydrolysis is at its minimum in neutral conditions. |
| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis (saponification) begins to be significant. This process is irreversible. |
| > 10 | Strongly Basic | Fast to Very Fast | Saponification is rapid and is the dominant reaction. Strong bases should be avoided during workup.[4] |
Experimental Protocols
Standard Protocol for Aqueous Workup to Minimize Hydrolysis
This protocol is designed for the purification of this compound after its synthesis, for example, via Fischer esterification.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice bath.
-
Quenching (if applicable): If the reaction was performed in a water-miscible solvent, slowly add the cold reaction mixture to a beaker containing ice-cold water with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution at 0-5 °C. Add the bicarbonate solution in portions and gently swirl the separatory funnel, venting frequently to release any evolved CO₂ gas. Continue washing until the aqueous layer is basic (test with pH paper).
-
Brine Wash: Wash the organic layer with cold, saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts.[6]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The drying agent should be added until it no longer clumps together.[7]
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
Alternative Protocol: Non-Aqueous Workup
For extremely sensitive esters, a non-aqueous workup can be employed to completely avoid hydrolysis.
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a minimal amount of a non-polar solvent in which the impurities are less soluble (e.g., a mixture of hexane and ethyl acetate).
-
Purification by Chromatography: Directly purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualization
Troubleshooting Workflow for Low Yield
The following diagram illustrates a decision-making process to troubleshoot low yields of this compound, potentially caused by hydrolysis during workup.
Caption: A decision tree for troubleshooting low yields of this compound.
Hydrolysis of this compound Signaling Pathway
The following diagram illustrates the factors leading to the hydrolysis of this compound during a typical aqueous workup.
Caption: Factors promoting the hydrolysis of this compound.
References
- 1. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 2. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 4. Workup [chem.rochester.edu]
- 5. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ethyl 1-naphthoate Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 1-naphthoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are hydrolysis, photodegradation, and oxidation. The ester functional group is particularly susceptible to hydrolysis under both acidic and basic conditions, which is often the most common degradation route.[1][2] Aromatic compounds like naphthalene can also be susceptible to degradation upon exposure to light (photodegradation) and reaction with oxidative agents.[3][4]
Q2: What are the expected degradation products of this compound?
A2: The expected degradation products depend on the degradation pathway:
-
Hydrolysis: The primary degradation product of hydrolysis is 1-naphthoic acid and ethanol. This occurs through the cleavage of the ester bond.[5]
-
Oxidation: Oxidative degradation can lead to the formation of various products, including hydroxylated and ring-opened species. For naphthalene-containing compounds, oxidation can result in products like 1,4-naphthoquinone and phthalic acid.[4][6]
-
Photodegradation: Exposure to UV light can lead to a variety of degradation products. For naphthalene derivatives, this can include ring-opened products such as 2-formyl-cinnamaldehyde, as well as oxidized products like 1-naphthoic acid and 1,4-naphthoquinone.[4][6]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored at room temperature in a dry, well-ventilated place, and in tightly closed containers to protect it from moisture.[7] To prevent photodegradation, it is also advisable to protect it from light.
Q4: I am observing unexpected peaks in my HPLC analysis of this compound. What could be the cause?
A4: Unexpected peaks in your chromatogram can arise from several sources:
-
Degradation Products: The compound may be degrading under your experimental or storage conditions. Review your sample handling and storage procedures. The primary suspect would be hydrolysis to 1-naphthoic acid.
-
Impurities: The starting material may contain impurities from its synthesis.[8]
-
Contamination: Solvents, glassware, or other equipment may be contaminated.
-
Excipient Interference: If you are analyzing a formulated product, excipients may be interfering with the analysis. A well-developed stability-indicating method should be able to resolve the active ingredient from any excipients.[9]
Q5: My mass balance in the stability study is low. What are the possible reasons?
A5: A low mass balance (typically below 95%) suggests that not all degradation products are being detected or quantified.[1][10] This could be due to:
-
Non-chromophoric Degradants: Some degradation products may not have a UV chromophore and will not be detected by a UV detector. Using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) can help identify such compounds.[9]
-
Volatile Degradants: Volatile degradation products, such as ethanol from hydrolysis, may be lost during sample preparation and not detected by standard HPLC methods.
-
Poorly Soluble Degradants: Some degradation products may have poor solubility in the mobile phase and could precipitate in the system.
-
Adsorption: Degradation products might be adsorbing to vials or column surfaces.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the stability testing of this compound.
| Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound in solution | Hydrolysis: The ester is likely hydrolyzing, especially if the solution is acidic or basic. | - Adjust the pH of the solution to a neutral range if possible.- Prepare solutions fresh before analysis.- Store solutions at a lower temperature (e.g., 2-8 °C) for short periods. |
| Oxidation: The compound may be reacting with dissolved oxygen or other oxidizing agents. | - Degas solvents and the mobile phase.- Consider adding an antioxidant to the sample diluent if compatible with the analysis.[9] | |
| Appearance of a new major peak at a shorter retention time in RP-HPLC | Formation of 1-naphthoic acid: The primary hydrolysis product, 1-naphthoic acid, is more polar than the parent ester and will likely elute earlier in a reversed-phase HPLC system. | - Co-inject a standard of 1-naphthoic acid to confirm the identity of the peak.- Use LC-MS to confirm the mass of the new peak.[11] |
| Inconsistent retention times | Column equilibration: Insufficient equilibration time between injections can lead to shifting retention times. | - Ensure the column is fully equilibrated with the initial mobile phase before each injection.[9] |
| Mobile phase composition: Inconsistent mobile phase preparation can affect retention. | - Prepare fresh mobile phase daily and ensure it is thoroughly mixed.[9] | |
| Temperature fluctuations: Changes in ambient temperature can affect retention times. | - Use a column oven to maintain a consistent temperature.[9] | |
| Poor peak shape (tailing or fronting) | Column overload: Injecting too much sample can lead to poor peak shape. | - Reduce the injection volume or the sample concentration.[9] |
| Incompatible sample solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. | - The sample diluent should be of similar or weaker solvent strength than the mobile phase.[9] | |
| Column degradation: The column may be degrading due to extreme pH or temperature. | - Replace the column if performance does not improve after cleaning. |
Quantitative Data on Degradation
Hydrolytic Degradation
Table 1: General Conditions for Forced Hydrolysis Studies
| Condition | Reagent | Temperature | Duration | Expected Degradation |
| Acidic Hydrolysis | 0.1 M to 1 M HCl | 60°C - 80°C | 8 - 24 hours | 5-20% |
| Basic Hydrolysis | 0.1 M to 1 M NaOH | Room Temp - 60°C | 1 - 8 hours | 5-20% |
| Neutral Hydrolysis | Water | 80°C | 24 hours | Minimal to 5% |
Note: The exact conditions should be optimized for this compound to achieve the target degradation of 5-20%.[2]
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for stability testing and should be adapted as necessary.[2][3]
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have good absorbance (e.g., 254 nm).
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]
Forced Degradation (Stress Testing) Protocol
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
2.1 Acid Hydrolysis
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and injection into the HPLC system.
-
Analyze the samples by the stability-indicating HPLC method.
2.2 Base Hydrolysis
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before dilution and injection.
-
Analyze the samples by HPLC.
2.3 Oxidative Degradation
-
To a suitable volume of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Analyze the samples directly by HPLC.
2.4 Photolytic Degradation
-
Expose a solution of this compound (e.g., 1 mg/mL) and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2][3]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at an appropriate time point by HPLC.
2.5 Thermal Degradation
-
Place the solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
-
Withdraw samples at appropriate time intervals (e.g., 1, 3, 7 days).
-
Dissolve the samples in a suitable solvent and analyze by HPLC.
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Logical Relationship for Troubleshooting Unexpected HPLC Peaks
References
- 1. longdom.org [longdom.org]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oarjpublication.com [oarjpublication.com]
- 6. Photo-induced OH reactions of naphthalene and its oxidation products on SiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. sgs.com [sgs.com]
- 11. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 12. 286. The kinetics of alkaline hydrolysis of substituted ethyl 1-naphthoates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Catalyst Selection for Efficient Ethyl 1-Naphthoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-Naphthoate. Our aim is to address common challenges and provide actionable solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves heating 1-naphthoic acid with an excess of ethanol in the presence of a strong acid catalyst.[1] The large excess of ethanol serves both as a reactant and a solvent, which helps to drive the reaction equilibrium towards the formation of the ester product.
Q2: Which catalysts are recommended for the Fischer-Speier esterification of 1-naphthoic acid?
A2: Strong Brønsted acids are the catalysts of choice for this reaction. Commonly used and effective catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2] Lewis acids can also be employed in some esterification reactions.
Q3: I am observing a low yield of this compound. What are the potential causes and how can I improve it?
A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[1] Other contributing factors can include insufficient catalyst, suboptimal reaction temperature, or a short reaction time. To improve the yield, consider the following strategies:
-
Increase the excess of ethanol: Using a larger excess of ethanol will shift the equilibrium towards the product side.[1][2]
-
Remove water: Employing a Dean-Stark apparatus during reflux to azeotropically remove water as it forms is a highly effective method.[1]
-
Ensure anhydrous conditions: Use anhydrous ethanol and dried glassware to minimize the initial amount of water in the reaction mixture.
-
Optimize catalyst loading: Ensure a sufficient amount of an active catalyst is used.
Q4: What are common side products in the synthesis of this compound and how can they be minimized?
A4: A potential side reaction is the formation of ethers from the alcohol, especially at higher temperatures. If the reaction temperature is too high, decomposition of the starting material or product can also occur, leading to the formation of a dark, tarry mixture. To minimize side products, it is crucial to maintain careful control over the reaction temperature and avoid excessive heating.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the esterification can be effectively monitored using Thin-Layer Chromatography (TLC).[1] By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the 1-naphthoic acid spot and the appearance of the this compound product spot, allowing you to determine when the reaction has reached completion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Reaction has not reached equilibrium.- Presence of water in the reaction mixture.- Inactive or insufficient catalyst.- Low reaction temperature. | - Increase the reaction time.- Use a Dean-Stark apparatus to remove water.- Ensure all reagents and glassware are anhydrous.- Use a fresh, active catalyst in an appropriate amount.- Ensure the reaction is heated to a gentle reflux.[1] |
| Formation of Dark/Tarry Side Products | - Reaction temperature is too high, causing decomposition. | - Lower the reaction temperature and monitor the reaction closely.- Ensure even heating using a suitable heating mantle and stirrer. |
| Product Isolation Issues (e.g., emulsions during workup) | - Vigorous shaking during extraction. | - Use gentle inversions instead of vigorous shaking during the extraction process.- Add brine (saturated NaCl solution) to help break up emulsions. |
| Incomplete Reaction (Starting material remains) | - Insufficient reaction time.- Catalyst has lost activity. | - Extend the reflux time and monitor by TLC.- Add a fresh portion of the acid catalyst. |
Catalyst Performance Comparison
While both sulfuric acid and p-toluenesulfonic acid are effective catalysts for the synthesis of this compound, their handling and potential for side reactions differ. The following table provides a representative comparison. Please note that the yields are illustrative and can vary based on specific reaction conditions.
| Catalyst | Form | Typical Molar Ratio (Catalyst:Acid) | Typical Reaction Time (hours) | Representative Yield (%) | Notes |
| Sulfuric Acid (H₂SO₄) | Liquid | 0.05 - 0.1 | 4 - 8 | 85 - 95 | Highly effective and inexpensive, but can cause charring at higher temperatures.[2] |
| p-Toluenesulfonic Acid (p-TsOH) | Solid | 0.05 - 0.1 | 4 - 10 | 88 - 97 | Easier to handle (solid) and generally considered a milder catalyst, leading to cleaner reactions.[3] |
Experimental Protocols
Detailed Methodology for Fischer-Speier Esterification of 1-Naphthoic Acid
This protocol describes a general procedure for the synthesis of this compound using an acid catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
1-Naphthoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (for Dean-Stark trap)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 1-naphthoic acid.
-
Add a significant excess of anhydrous ethanol (e.g., 10-20 equivalents) and a volume of toluene sufficient to fill the Dean-Stark trap.
-
-
Catalyst Addition:
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 5-10 mol% relative to the 1-naphthoic acid) to the stirred mixture.
-
-
Reflux and Water Removal:
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to a gentle reflux using a heating mantle. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux until no more water is collected in the trap, and TLC analysis indicates the complete consumption of the starting material (typically 4-8 hours).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the bulk of the ethanol and toluene using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Scaling up the synthesis of Ethyl 1-naphthoate for laboratory production
Technical Support Center: Scaling Up Ethyl 1-Naphthoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the laboratory-scale synthesis of this compound. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Optimization
Q1: What is the most common and scalable laboratory method for synthesizing this compound?
A1: The Fischer-Speier esterification is a widely used, cost-effective, and scalable method for producing this compound.[1][2] This reaction involves heating 1-naphthoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][3][4] The reaction is reversible, so specific conditions are employed to drive the equilibrium towards the formation of the ester.[1][5][6]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. Here are the key areas to investigate:
-
Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.[1] To drive the reaction to completion, use a large excess of ethanol, which acts as both a reactant and a solvent.[1][5][7] Another strategy is to remove water as it forms, for example, by using a Dean-Stark apparatus.[1][4]
-
Purity of Reagents: Ensure that your starting materials, particularly 1-naphthoic acid and ethanol, are of high purity and anhydrous. Impurities can lead to side reactions and lower yields.[8] For instance, commercial 1-bromonaphthalene, a precursor to 1-naphthoic acid via a Grignard reaction, may require purification by distillation.[9]
-
Catalyst Issues: The acid catalyst is crucial. Ensure you are using a sufficient amount of a strong acid catalyst like concentrated sulfuric acid.[4] The catalyst can be deactivated by moisture, so maintaining anhydrous conditions is critical.[8]
-
Reaction Temperature and Time: The reaction typically requires heating to reflux to proceed at a reasonable rate.[2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Typical reaction times can range from 1 to 10 hours.[2]
Q3: What are the common side reactions I should be aware of?
A3: During the Fischer esterification, the main side reaction is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol.[1] If using a very strong acid catalyst and high temperatures for a prolonged period, there is a minor risk of sulfonation of the naphthalene ring, although this is less common under typical esterification conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. Use a suitable solvent system, such as a mixture of ethyl acetate and hexane, to separate the starting material (1-naphthoic acid) from the product (this compound). The disappearance of the 1-naphthoic acid spot indicates the reaction is nearing completion.
Work-up & Purification
Q5: What is the standard work-up procedure for the synthesis of this compound?
A5: A typical work-up procedure involves the following steps:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the excess acid catalyst. This is often done by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Be cautious as this will evolve carbon dioxide gas.[10]
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.[3][4]
-
Washing: Wash the organic layer with water and then with brine (a saturated solution of NaCl) to remove any remaining water-soluble impurities and to help break any emulsions.[10]
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3][4]
-
Solvent Removal: Remove the solvent using a rotary evaporator.[4][9]
Q6: I am having trouble with emulsions during the work-up. How can I resolve this?
A6: Emulsion formation can complicate phase separation. To break an emulsion, try adding a saturated solution of brine.[8] Gentle swirling of the separatory funnel instead of vigorous shaking can also help prevent their formation.[8]
Q7: What is the best method to purify the crude this compound?
A7: The most common methods for purifying the final product are:
-
Vacuum Distillation: This is an effective method for separating the ester from less volatile impurities.[3]
-
Column Chromatography: Silica gel column chromatography can be used to achieve high purity, especially for removing isomers or other byproducts. A common eluent system is a gradient of ethyl acetate in hexane.[8][11]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via Fischer esterification.
| Parameter | Value | Reference |
| Yield | 68-73% | [3] |
| Reaction Time | 1-10 hours | [2] |
| Reflux Temperature | Dependent on the boiling point of the alcohol (Ethanol: 78 °C) | [4] |
| Boiling Point of Product | 143-144.5 °C at 3 mmHg | [3] |
| Catalyst Loading (H₂SO₄) | Typically a few drops to a few milliliters for laboratory scale | [12] |
Experimental Protocol: Fischer Esterification of 1-Naphthoic Acid
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1-Naphthoic acid
-
Absolute Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthoic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature. Monitor the reaction progress by TLC.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing water or ice.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate. Collect the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Water
-
Saturated NaHCO₃ solution (until CO₂ evolution ceases)
-
Brine
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. byjus.com [byjus.com]
- 6. athabascau.ca [athabascau.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Ethyl 1-naphthoate vs. Ethyl 2-naphthoate comparative properties
A Comparative Analysis of Ethyl 1-naphthoate and Ethyl 2-naphthoate for Research and Development
This compound and Ethyl 2-naphthoate are isomeric aromatic esters derived from naphthalene. While sharing the same molecular formula and weight, their distinct structural arrangements—the positioning of the ethyl carboxylate group on the naphthalene ring—give rise to notable differences in their physicochemical properties and potential reactivity. This guide provides a comparative overview of these two compounds, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their applications.
Physicochemical Properties
The positional isomerism of the ester group significantly influences the physical properties of this compound and Ethyl 2-naphthoate. Ethyl 2-naphthoate's more linear and symmetrical structure allows for more efficient crystal packing, resulting in a higher melting point, causing it to be a solid at room temperature, whereas this compound is a liquid.[1][2][3][4] Other properties such as boiling point and density are comparable.
Table 1: Comparative Physicochemical Data
| Property | This compound | Ethyl 2-naphthoate |
|---|---|---|
| CAS Number | 3007-97-4[5][6] | 3007-91-8[1][3] |
| Molecular Formula | C₁₃H₁₂O₂[2][5] | C₁₃H₁₂O₂[1][3] |
| Molar Mass | 200.23 g/mol [2][5] | 200.23 g/mol [1][3] |
| Appearance | Colorless to light yellow liquid[2] | Light yellow to light brown solid[4] |
| Melting Point | Not applicable (liquid at RT) | 32°C[1][3] |
| Boiling Point | 308-310°C[2] | 304-309°C[1][3] |
| Density | 1.11 g/cm³[2] | 1.114 - 1.117 g/mL[1][3] |
| Refractive Index | 1.5930[2] | 1.596[3] |
| Vapor Pressure | 0.000617 mmHg at 25°C[2] | Not available |
Spectroscopic Characteristics
The spectral data for these isomers are crucial for their identification and structural elucidation. While complete datasets are not always compiled side-by-side, their expected characteristics can be inferred from their structures.
-
¹H NMR Spectroscopy : Both isomers will show signals for the ethyl group (a triplet and a quartet) and complex aromatic signals for the naphthalene ring protons. The chemical shifts and splitting patterns of the aromatic protons will differ significantly due to the different electronic environments, providing a clear method for distinction.
-
¹³C NMR Spectroscopy : The number of unique carbon signals will reflect the symmetry of the molecule. The chemical shifts of the carbonyl carbon and the carbons of the naphthalene ring will be distinct for each isomer.[7]
-
IR Spectroscopy : Both compounds will exhibit a strong absorption band characteristic of the C=O stretch of the ester group (typically in the 1710-1730 cm⁻¹ region).[8] Differences may be observed in the fingerprint region (below 1500 cm⁻¹) due to the different substitution patterns on the aromatic ring.
-
UV-Visible Spectroscopy : The UV spectra are expected to show absorptions characteristic of the naphthalene chromophore. The position (λmax) and intensity of these absorptions may vary slightly between the two isomers due to the electronic influence of the ester group at different positions.
Experimental Protocols: Synthesis
The most common method for synthesizing both esters is through the Fischer esterification of the corresponding naphthoic acid with ethanol in the presence of an acid catalyst. The primary difference lies in the synthesis of the precursor naphthoic acids.
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is based on the standard esterification of 1-naphthoic acid.[2]
Objective: To synthesize this compound from 1-naphthoic acid.
Materials:
-
1-Naphthoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask, dissolve 1-naphthoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer successively with water, 5% sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation to yield a colorless to light yellow liquid.[2]
Protocol 2: Synthesis of Ethyl 2-naphthoate via Fischer Esterification
This protocol follows the same principle as Protocol 1, using 2-naphthoic acid as the starting material.
Objective: To synthesize Ethyl 2-naphthoate from 2-naphthoic acid.
Materials:
-
2-Naphthoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
Follow steps 1-7 as described in Protocol 1, substituting 1-naphthoic acid with 2-naphthoic acid.
-
The crude product obtained after evaporation is a solid. It can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product.
Comparative Visualizations
The following diagrams illustrate the structural differences and the general synthetic pathway for these isomeric esters.
Caption: Key property differences between this compound and Ethyl 2-naphthoate.
Caption: Generalized experimental workflow for the synthesis of naphthoate esters.
Reactivity and Applications
The steric hindrance around the carbonyl group is greater in this compound due to the adjacent peri-hydrogen on the naphthalene ring. This can lead to differences in reactivity in sterically demanding reactions compared to the more accessible Ethyl 2-naphthoate.
These esters are primarily used as intermediates in organic synthesis. Their applications include:
-
Fragrance and Flavors: Aromatic esters are often used in the formulation of perfumes and artificial flavors.[2]
-
Organic Synthesis: They serve as starting materials for the synthesis of more complex molecules, including pharmaceuticals and dye intermediates.[9] For example, the naphthoic acid moiety is a structural component in some biologically active compounds.[10][11]
-
Solvents: Due to their organic nature, they can be used as high-boiling point organic solvents.[2]
Safety Information
Both this compound and Ethyl 2-naphthoate are classified as irritants, potentially causing skin, eye, and respiratory irritation.[2][4] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling these chemicals.[2] Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. ETHYL 2-NAPHTHOATE CAS#: 3007-91-8 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. ethyl 2-naphthoate [stenutz.eu]
- 4. ETHYL 2-NAPHTHOATE price,buy ETHYL 2-NAPHTHOATE - chemicalbook [chemicalbook.com]
- 5. This compound | C13H12O2 | CID 76364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Ethyl β-naphthoate [webbook.nist.gov]
- 9. lookchem.com [lookchem.com]
- 10. Biological Activity of Naturally Derived Naphthyridines | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Spectroscopic Analysis of 1-Naphthoate and 2-Naphthoate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1-naphthoate and 2-naphthoate esters, two isomeric classes of compounds with relevance in organic synthesis and medicinal chemistry. Understanding their distinct spectroscopic signatures is crucial for identification, characterization, and quality control. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside detailed experimental protocols.
At a Glance: Key Spectroscopic Differences
The primary distinction between 1-naphthoate and 2-naphthoate esters arises from the position of the ester group on the naphthalene ring. This seemingly minor structural change leads to significant differences in the electronic environment of the aromatic protons and carbons, which are readily observable in their NMR spectra. In 1-naphthoate esters, the peri-proton at the C8 position experiences significant deshielding due to its spatial proximity to the carbonyl group, resulting in a characteristic downfield shift in the ¹H NMR spectrum. This effect is absent in the 2-naphthoate isomers. Infrared spectra are broadly similar, dominated by the characteristic ester carbonyl stretch, though minor shifts can be observed.
Data Presentation: Spectroscopic Comparison
To facilitate a clear comparison, the following tables summarize the key spectroscopic data for representative methyl and ethyl esters of 1-naphthoic and 2-naphthoic acid.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ppm) | Ester Alkyl Group Protons (ppm) |
| Methyl 1-naphthoate | ~8.9 (d, 1H, H8), 8.2-7.4 (m, 6H) | ~4.0 (s, 3H, -OCH₃) |
| This compound | ~8.9 (d, 1H, H8), 8.2-7.4 (m, 6H) | ~4.5 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) |
| Methyl 2-naphthoate | ~8.6 (s, 1H, H1), 8.1-7.5 (m, 6H) | ~4.0 (s, 3H, -OCH₃)[1] |
| Ethyl 2-naphthoate | ~8.6 (s, 1H, H1), 8.1-7.5 (m, 6H) | ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Ester Alkyl Group Carbons (ppm) |
| Mthis compound | ~167 | ~134-124 | ~52 (-OCH₃) |
| This compound | ~167 | ~134-124 | ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |
| Methyl 2-naphthoate | ~167 | ~136-124 | ~52 (-OCH₃) |
| Ethyl 2-naphthoate | ~166 | ~135-124 | ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Table 3: IR Spectroscopic Data (Key Absorption Bands in cm⁻¹)
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| Mthis compound | ~1720 | ~1250, ~1100 | ~3050 |
| This compound | ~1715 | ~1250, ~1100 | ~3050 |
| Methyl 2-naphthoate | ~1720 | ~1250, ~1100 | ~3050 |
| Ethyl 2-naphthoate | ~1718 | ~1250, ~1100 | ~3050 |
Note: The positions of absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the naphthoate ester in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the ester and should not have signals that overlap with key analyte resonances.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Use a spectral width that encompasses the expected chemical shift range for all carbon atoms (~0-200 ppm).
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquids (neat): Place a drop of the liquid ester between two polished salt plates (e.g., NaCl or KBr).
-
For solids (KBr pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the naphthoate ester in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to determine the λmax and the corresponding absorbance.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an unknown naphthoate ester.
Caption: Workflow for Spectroscopic Analysis of Naphthoate Esters.
References
A Comparative Analysis of Fluorescence Quantum Yield: Ethyl 1-naphthoate and Other Prominent Probes
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is a critical decision that can significantly impact experimental outcomes. The fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process, is a primary determinant of a probe's brightness and sensitivity.[1] This guide provides an objective comparison of the fluorescence quantum yield of Ethyl 1-naphthoate, a naphthalene-based probe, with other widely used fluorescent probes. The comparison is supported by experimental data and detailed methodologies for quantum yield determination.
Quantitative Comparison of Fluorescence Quantum Yields
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] A value closer to 1.0 indicates a higher efficiency of fluorescence. The quantum yield of a fluorophore is highly dependent on its molecular structure and the surrounding environment, particularly the solvent.[3]
Naphthalene-based esters, such as this compound, exhibit fluorescence that is sensitive to solvent polarity. The fluorescence of these esters is known to be quenched by intramolecular charge transfer, a process that is facilitated by polar solvents. This leads to a decrease in the fluorescence quantum yield as the polarity of the solvent increases. Experimental data for a closely related compound, a naphthylmethyl benzoate ester, demonstrates this trend, with the relative quantum yield being highest in the nonpolar solvent hexane and decreasing in more polar solvents like ethanol and water mixtures.[3]
In contrast, other common fluorescent probes, such as Rhodamine and Fluorescein derivatives, are renowned for their high and stable quantum yields in specific solvents, making them popular choices for a wide range of applications. The following table summarizes the fluorescence quantum yields of this compound (relative values for a related ester) and other common fluorescent probes.
| Fluorescent Probe | Abbreviation | Fluorescence Quantum Yield (Φf) | Solvent/Conditions |
| Naphthylmethyl Benzoate Ester* | - | 0.201 (relative to Naphthalene) | Hexane |
| 0.108 (relative to Naphthalene) | Ethanol | ||
| 0.024 (relative to Naphthalene) | Ethanol/Water (70:30) | ||
| Rhodamine 6G | R6G | 0.95 | Ethanol[4] |
| 0.96 | Methanol[5] | ||
| Quinine Sulfate | QS | 0.546 | 0.05 M or 0.5 M H₂SO₄[6][7] |
| 0.60 | 0.1 M HClO₄[2] | ||
| Fluorescein | - | 0.925 | 0.1 M NaOH[4][8] |
| 0.79 | Ethanol[1][9] | ||
| 0.97 | Basic Ethanol[10] | ||
| Alexa Fluor 488 | AF488 | 0.92 | Aqueous Buffer (PBS)[11][12][13] |
*Data for Naphthylmethyl Benzoate Ester is relative to Naphthalene (Φf = 0.23)[3]
Experimental Protocols for Quantum Yield Determination
The determination of fluorescence quantum yield is a critical aspect of characterizing a fluorescent probe. The most common approach is the relative (or comparative) method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.[1]
Relative Method Protocol:
-
Standard Selection: Choose a standard fluorescent probe that absorbs and emits in a similar spectral region to the sample under investigation. The quantum yield of the standard in the chosen solvent must be well-documented.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6]
-
Absorbance Measurement: Measure the UV-Vis absorbance spectra of all solutions. Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each fluorescence spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).[1]
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the relative fluorescence quantum yield.
Caption: Workflow for the determination of relative fluorescence quantum yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantum yield - Wikipedia [en.wikipedia.org]
- 3. viduketha.nsf.ac.lk:8585 [viduketha.nsf.ac.lk:8585]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 6. Quinine sulfate [omlc.org]
- 7. Quinine sulfate [omlc.org]
- 8. bioone.org [bioone.org]
- 9. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 10. omlc.org [omlc.org]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 13. app.fluorofinder.com [app.fluorofinder.com]
Unveiling the Biological Promise of Ethyl 1-naphthoate and its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the naphthalene scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of Ethyl 1-naphthoate and its derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. The information presented is supported by experimental data and detailed methodologies to facilitate further research and development.
Comparative Analysis of Biological Activity
The diverse biological activities of this compound derivatives are summarized below, with quantitative data presented to allow for a direct comparison of their potency. The derivatives primarily include substituted naphthoic acids, naphthoquinones, and other analogs, demonstrating a broad spectrum of effects against various biological targets.
Anticancer Activity
Naphthoquinone derivatives, which can be derived from the naphthoic acid scaffold, have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death, through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.
| Compound/Derivative | Cell Line | Activity | IC50 Value (µM) | Reference |
| 2-((3-methoxyphenyl)amino)-5-hydroxynaphthalene-1,4-dione | DU-145 (Prostate) | Cytotoxic | 1-3 | [1] |
| 2-((3-methoxyphenyl)amino)-5-hydroxynaphthalene-1,4-dione | MDA-MB-231 (Breast) | Cytotoxic | 1-3 | [1] |
| 2-((3-methoxyphenyl)amino)-5-hydroxynaphthalene-1,4-dione | HT-29 (Colon) | Cytotoxic | 1-3 | [1] |
| 2,3-dichloro-[2][3]-naphthoquinone derivative (BH10) | HEC1A (Endometrial) | Cytotoxic | ~1 | [4] |
| Imidazole derivative of naphthoquinone (44) | HEC1A (Endometrial) | Cytotoxic | 6.4 | [4] |
| Naphthoquinone-naphthol derivative (13) | HCT116 (Colon) | Antiproliferative | 1.18 | [5] |
| Naphthoquinone-naphthol derivative (13) | PC9 (Lung) | Antiproliferative | 0.57 | [5] |
| Naphthoquinone-naphthol derivative (13) | A549 (Lung) | Antiproliferative | 2.25 | [5] |
| 1,4-naphthoquinone derivative (11) | HepG2 (Liver) | Cytotoxic | 0.15 - 1.55 | [6] |
| 1,4-naphthoquinone derivative (11) | HuCCA-1 (Cholangiocarcinoma) | Cytotoxic | 0.15 - 1.55 | [6] |
| 1,4-naphthoquinone derivative (11) | A549 (Lung) | Cytotoxic | 0.15 - 1.55 | [6] |
| 1,4-naphthoquinone derivative (11) | MOLT-3 (Leukemia) | Cytotoxic | 0.15 - 1.55 | [6] |
Antimicrobial Activity
Derivatives of naphthoic acid and naphthols have been shown to possess significant antibacterial and antifungal properties. The mechanism of their antimicrobial action is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.
| Compound/Derivative | Microorganism | Activity | MIC Value (µg/mL) | Reference |
| Lanthanum complex of 3-hydroxy-2-naphthoic acid | E. coli | Antibacterial | 62.5 | [7] |
| Lanthanum complex of 1-hydroxy-2-naphthoic acid | E. coli | Antibacterial | 62.5 | [7] |
| Lanthanum complex of 2-hydroxy-1-naphthoic acid | S. aureus | Antibacterial | 125 | [7] |
| Naphtho[2,3-b]furan-4,9-dione derivative (NQ008) | MRSA | Antibacterial | - | [8] |
| Naphtho[2,3-b]furan-4,9-dione derivative (NQ008) | Gram-negative bacteria | Antibacterial | - | [8] |
| Naphtho[2,3-b]furan-4,9-dione derivative (NQ008) | Fungi | Antifungal | - | [8] |
| 2-bromo-5-hydroxy-1,4-naphthoquinone | S. aureus | Antibacterial | 16 | [9] |
| 2-chloro-5,8-dihydroxy-1,4-naphthoquinone | C. krusei | Antifungal | 2 | [9] |
Enzyme Inhibition
Various derivatives have been investigated for their ability to inhibit specific enzymes, highlighting their potential as targeted therapeutic agents. This includes inhibition of enzymes involved in cancer progression, neurological disorders, and other physiological processes.
| Compound/Derivative | Enzyme | Activity | IC50/Kᵢ Value | Reference |
| N-(ethylcarbamothioyl)-1-naphthamide | Calf Intestinal Alkaline Phosphatase (cIAP) | Inhibitor | IC50 = 9.875 ± 0.05 µM | [5] |
| 4-Phenoxynaphthalene-1,2-diones | Human Carboxylesterases (hCE1 and hiCE) | Potent Inhibitor | Kᵢ values are 4- to 11-fold lower for hCE1 | [10] |
| 1-aryl-1H-naphtho[2,3-d][2][11][12]triazole-4,9-dione (38) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Potent Dual Inhibitor | IC50 = 5 nM | [13] |
| 1-aryl-1H-naphtho[2,3-d][2][11][12]triazole-4,9-dione (38) | Tryptophan 2,3-dioxygenase (TDO) | Potent Dual Inhibitor | IC50 = 4 nM | [13] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to ensure reproducibility and facilitate the comparative evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Test compound (this compound derivative)
-
Control drug (e.g., doxorubicin)
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and control drug in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (this compound derivative)
-
Control antibiotic/antifungal
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and control drug in the appropriate broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
ROS-Mediated Apoptosis
Many naphthoquinone derivatives exert their anticancer effects by inducing the production of Reactive Oxygen Species (ROS) within cancer cells. Elevated ROS levels can trigger oxidative stress, leading to cellular damage and the activation of apoptotic pathways.
ROS-Mediated Apoptosis Pathway
Aryl Hydrocarbon Receptor (AhR) Signaling
Certain naphthoic acid derivatives have been shown to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism, cell proliferation, and immune responses.[11] Modulation of the AhR pathway can lead to both therapeutic and toxicological effects.
Aryl Hydrocarbon Receptor (AhR) Signaling
Conclusion
This comparative guide highlights the significant potential of this compound and its derivatives as a source of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects, underscore the importance of continued research into this class of compounds. The provided experimental protocols and insights into the underlying mechanisms of action are intended to serve as a valuable resource for the scientific community, fostering further exploration and innovation in the field of drug discovery and development. The structure-activity relationship data presented herein can guide the rational design of novel derivatives with enhanced potency and selectivity.
References
- 1. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective Inhibitors of Human Liver Carboxylesterase Based on a β-Lapachone Scaffold: Novel Reagents for Reaction Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. UQ eSpace [espace.library.uq.edu.au]
A Comparative Guide to Validating the Purity of Ethyl 1-Naphthoate using Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical research and drug development, the purity of chemical compounds is paramount. Ethyl 1-naphthoate, an important intermediate in organic synthesis, requires accurate purity assessment to ensure the reliability of downstream applications. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for this purpose, offering distinct advantages over traditional chromatographic techniques. This guide provides a comprehensive comparison of qNMR with alternative methods for validating the purity of this compound, supported by detailed experimental protocols and data.
Introduction to qNMR for Purity Determination
Quantitative NMR (qNMR) is an absolute analytical method that allows for the direct measurement of an analyte's concentration and purity without the need for a reference standard of the compound itself.[1][2] The principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy and precision.[2][3] This makes qNMR a valuable tool for the characterization of reference materials and for assigning the purity of novel compounds.[4]
Experimental Protocol: qNMR Purity Assay of this compound
This section details a robust protocol for determining the purity of this compound using ¹H qNMR.
1. Materials and Equipment:
-
Analyte: this compound (Molecular Weight: 200.23 g/mol )
-
Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity, Molecular Weight: 116.07 g/mol )
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR Spectrometer: 500 MHz or higher, equipped with a high-resolution probe
-
Analytical Balance: Readable to at least 0.01 mg
-
Volumetric Glassware: Calibrated and clean
-
NMR Tubes: 5 mm, high precision
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial. Record the exact weight.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K
-
Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (a value of 60 seconds is recommended for accurate quantification).[5]
-
Acquisition Time (aq): ≥ 3 seconds
-
Number of Scans (ns): 16 (or more to achieve a signal-to-noise ratio of >250 for the signals of interest).[6]
-
Spectral Width (sw): Appropriate range to cover all signals (e.g., 0-12 ppm).
-
Transmitter Frequency Offset (o1p): Centered in the middle of the spectrum.
4. Data Processing and Analysis:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform phasing and baseline correction manually to ensure accurate integration.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the triplet corresponding to the methyl protons of the ethyl group (around 1.4 ppm, 3H) is a suitable choice. For maleic acid, the singlet from the two olefinic protons (around 6.3 ppm, 2H) is used.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the selected this compound signal
-
N_analyte = Number of protons for the selected this compound signal (3)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal (2)
-
MW_analyte = Molecular weight of this compound (200.23 g/mol )
-
MW_IS = Molecular weight of the internal standard (116.07 g/mol )
-
m_analyte = Mass of this compound
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Visualizing the qNMR Workflow
The following diagram illustrates the key steps in the qNMR purity determination workflow.
Caption: Workflow for qNMR purity determination of this compound.
Comparison with Alternative Purity Assessment Methods
While qNMR offers a direct and accurate purity assessment, other methods like High-Performance Liquid Chromatography (HPLC) and Titrimetry are also commonly used. The following table provides a comparative overview of these techniques for the analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Titrimetry (e.g., Saponification) |
| Principle | Direct measurement based on molar concentration.[7] | Separation based on polarity, detection by UV absorbance. | Chemical reaction and titration of a product. |
| Reference Standard | Requires a certified internal standard of a different compound.[2] | Requires a certified reference standard of this compound. | Requires a standardized titrant solution. |
| Specificity | High; can distinguish between structurally similar impurities. | High; good separation of impurities. | Low; can be affected by other acidic or basic impurities. |
| Accuracy | High (typically <1% RSD).[8] | High, but dependent on the response factor of impurities.[7] | Moderate, can be influenced by reaction completeness. |
| Precision | High (typically <0.5% RSD).[8] | High. | Moderate. |
| Limit of Detection (LOD) | ~0.1% | ppm to ppb level | ~0.5% |
| Analysis Time | ~15-30 minutes per sample | ~20-40 minutes per sample | ~1-2 hours per sample |
| Sample Consumption | Low (mg scale) | Low (µg to mg scale) | Higher (g scale) |
| Instrument Cost | High | Moderate | Low |
Illustrative Data Comparison:
The following table presents hypothetical but realistic data for the purity assessment of a single batch of this compound using the three methods.
| Method | Purity (%) | Relative Standard Deviation (RSD, n=3) |
| qNMR | 99.2 | 0.3% |
| HPLC-UV | 99.5 (Area %) | 0.5% |
| Titrimetry | 98.8 | 1.2% |
Discussion of Comparative Data:
In this illustrative example, qNMR provides a purity value with high precision.[7] The HPLC area percent method may slightly overestimate purity if impurities have a lower UV response factor than this compound.[7] Titrimetry, being less specific, might show a lower purity value due to the presence of other reactive impurities. The choice of method will depend on the specific requirements of the analysis, including the need for a primary method (qNMR), high throughput (HPLC), or a low-cost estimation (titrimetry).
Potential Impurities in this compound
The synthesis of this compound can introduce several potential impurities. Common synthetic routes include the esterification of 1-naphthoic acid with ethanol or the reaction of 1-naphthoyl chloride with ethanol.[9] Potential impurities could include:
-
1-Naphthoic acid: Unreacted starting material.
-
Ethanol: Residual solvent/reactant.
-
Side-products: From competing reactions.
-
Degradation products: Formed during synthesis or storage.
qNMR is particularly adept at identifying and quantifying these impurities simultaneously with the main component, provided they have unique NMR signals.
Conclusion
Quantitative NMR is a highly accurate, precise, and reliable primary method for determining the purity of this compound.[5] Its ability to provide direct quantification without the need for a specific reference standard of the analyte makes it an invaluable tool in pharmaceutical development and quality control.[10] While HPLC offers excellent sensitivity for trace impurity detection and titrimetry provides a low-cost alternative, qNMR stands out for its accuracy and role as a primary analytical technique. The detailed protocol and comparative data presented in this guide should enable researchers and scientists to make informed decisions about the most appropriate method for their specific needs in validating the purity of this compound.
References
- 1. emerypharma.com [emerypharma.com]
- 2. enovatia.com [enovatia.com]
- 3. ukisotope.com [ukisotope.com]
- 4. ethz.ch [ethz.ch]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. almacgroup.com [almacgroup.com]
Comparative study of different synthesis methods for Ethyl 1-naphthoate
A Comparative Guide to the Synthesis of Ethyl 1-Naphthoate
For researchers and professionals in the fields of organic synthesis and drug development, the efficient preparation of key intermediates is of paramount importance. This compound, a valuable building block in the synthesis of various biologically active molecules and materials, can be synthesized through several distinct methodologies. This guide provides a comparative analysis of three common methods for the synthesis of this compound: Fischer-Speier Esterification, the Acyl Chloride route, and Dicyclohexylcarbodiimide (DCC) mediated coupling.
Data Presentation
The following table summarizes the key quantitative data associated with each synthesis method, allowing for a direct comparison of their efficiencies and reaction conditions.
| Parameter | Fischer-Speier Esterification | Acyl Chloride Method | DCC Coupling |
| Starting Materials | 1-Naphthoic Acid, Ethanol | 1-Naphthoic Acid, Thionyl Chloride, Ethanol | 1-Naphthoic Acid, Ethanol, DCC, DMAP |
| Catalyst/Reagent | Concentrated Sulfuric Acid | N/A | 4-Dimethylaminopyridine (DMAP) |
| Reaction Time | 4-6 hours[1] | ~3 hours (for acyl chloride formation) + reaction with ethanol | 12-24 hours[2] |
| Reaction Temperature | Reflux[1] | Reflux (for acyl chloride), Room Temperature (for esterification)[3][4] | 0 °C to Room Temperature[2] |
| Yield | Moderate to High (typically 60-80%) | High (typically >90% for both steps)[5] | Good to Excellent (typically 70-90%)[6] |
| Purification | Distillation, Extraction[1] | Distillation, Extraction[7] | Filtration, Column Chromatography[2] |
Experimental Protocols
Detailed experimental protocols for each of the compared synthesis methods are provided below.
Method 1: Fischer-Speier Esterification
This traditional method involves the direct acid-catalyzed esterification of 1-naphthoic acid with ethanol.[8]
Procedure:
-
In a round-bottom flask, dissolve 1-naphthoic acid (1.0 eq) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.[1]
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1]
-
The crude product can be purified by distillation under reduced pressure.
Method 2: Acyl Chloride Route
This two-step method involves the conversion of 1-naphthoic acid to the more reactive 1-naphthoyl chloride, which is then reacted with ethanol.
Step 2a: Synthesis of 1-Naphthoyl Chloride
-
A solution of 1-naphthoic acid (1.0 eq) and a catalytic amount of DMF in thionyl chloride (1.2 eq) is stirred under reflux for 3 hours.[3]
-
After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to afford the crude 1-naphthoyl chloride.[4]
Step 2b: Synthesis of this compound
-
The crude 1-naphthoyl chloride is dissolved in an anhydrous solvent such as dichloromethane (DCM) and cooled to 0 °C.
-
A solution of absolute ethanol (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM is added dropwise to the acyl chloride solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Upon completion, the reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude this compound is then purified by distillation.
Method 3: Dicyclohexylcarbodiimide (DCC) Coupling
This method utilizes a coupling agent to facilitate the esterification under milder conditions.[6]
Procedure:
-
Dissolve 1-naphthoic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) in a round-bottom flask.[9]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.[2]
-
Upon completion, the reaction mixture is filtered to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
The filtrate is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.[2]
-
The crude product is purified by column chromatography on silica gel.[2]
Mandatory Visualization
The following diagram illustrates the comparative workflows of the three synthesis methods for this compound.
Caption: Comparative workflow of this compound synthesis methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient synthesis of N-(ethylcarbamothioyl)-1-naphthamide: X-ray structure, Hirshfeld surface analysis, DFTs, and molecular modelling investigations as selective inhibitor of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Naphthoyl chloride | 879-18-5 | Benchchem [benchchem.com]
- 5. 1-Naphthoyl chloride CAS#: 879-18-5 [amp.chemicalbook.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reactivity of Ethyl 1-Naphthoate and Other Aromatic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ethyl 1-naphthoate with other commonly studied aromatic esters, namely ethyl benzoate, ethyl salicylate, and ethyl phenylacetate. The information presented is supported by experimental data from peer-reviewed literature and is intended to aid in understanding the factors that govern the reactivity of these compounds, which is crucial for applications in organic synthesis and drug development.
Executive Summary
The reactivity of aromatic esters in nucleophilic acyl substitution reactions, such as alkaline hydrolysis (saponification), is primarily influenced by a combination of electronic and steric effects. This compound, with its bulky naphthyl group, exhibits significantly different reactivity compared to simpler aromatic esters. This guide will delve into these differences, presenting quantitative data where available, and providing detailed experimental protocols for researchers wishing to conduct their own comparative studies.
Data Presentation: Comparative Reactivity of Aromatic Esters
The following table summarizes the available kinetic data for the alkaline hydrolysis of this compound and other aromatic esters. It is important to note that direct comparative studies under identical conditions are limited in the literature. Therefore, data from different sources are presented, and reaction conditions are specified to provide context.
| Ester | Half-life (t½) in min[1] | Rate Constant (k) (L mol⁻¹ s⁻¹) | Reaction Conditions |
| This compound | Data not available | ~0.01 - 0.03 (estimated) | Alkaline hydrolysis in aqueous ethanol or acetone at various temperatures.[2] |
| Methyl 2-Naphthoate | 29 | Data not available | Alkaline hydrolysis with lithium hydroxide in THF/H₂O at 37°C.[1] |
| Ethyl Benzoate | 14 | Data not available | Alkaline hydrolysis with lithium hydroxide in THF/H₂O at 37°C.[1] |
| Ethyl Phenylacetate | Data not available | See Table 2 | Alkaline hydrolysis in aqueous acetone at 25°C.[3] |
| Ethyl Salicylate | Data not available | Data not available | - |
Table 1: Comparative Hydrolysis Data for Aromatic Esters
| Substituent (in Ethyl Phenylacetate) | Rate Constant (k) (L mol⁻¹ s⁻¹)[3] |
| H | 1.069 |
| p-CH₃ | 0.835 |
| p-OCH₃ | 0.768 |
| p-Cl | 1.83 |
| p-NO₂ | 5.36 |
| m-CH₃ | 0.965 |
| m-OCH₃ | 1.08 |
| m-Cl | 1.81 |
| m-NO₂ | 4.43 |
Table 2: Rate Constants for the Alkaline Hydrolysis of Substituted Ethyl Phenylacetates at 25°C in Aqueous Acetone[3]
Factors Influencing Reactivity
The reactivity of aromatic esters in saponification is governed by two primary factors:
-
Electronic Effects: The susceptibility of the carbonyl carbon to nucleophilic attack is influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the carbonyl carbon, thus increasing the reaction rate. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the reaction rate. This is evident from the data in Table 2 for substituted ethyl phenylacetates.[3]
-
Steric Effects: The size of the groups surrounding the ester functionality can hinder the approach of the nucleophile. The bulky naphthyl group in this compound introduces significant steric hindrance around the carbonyl group compared to the phenyl group in ethyl benzoate.[2] This steric hindrance is a major factor contributing to the generally lower reactivity of 1-naphthoate esters compared to their benzoate counterparts.
Experimental Protocols
This section provides a detailed methodology for a comparative kinetic study of the saponification of aromatic esters.
Objective: To determine and compare the second-order rate constants for the alkaline hydrolysis of this compound, ethyl benzoate, ethyl salicylate, and ethyl phenylacetate.
Materials:
-
This compound
-
Ethyl benzoate
-
Ethyl salicylate
-
Ethyl phenylacetate
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.05 M)
-
Ethanol (or another suitable solvent to ensure miscibility)
-
Hydrochloric acid (HCl), standardized solution (for quenching and titration)
-
Phenolphthalein indicator
-
Constant temperature bath
-
Conical flasks, pipettes, burettes, and other standard laboratory glassware
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare equimolar solutions of the esters and sodium hydroxide in a suitable solvent (e.g., 85% ethanol-water). The concentrations should be chosen to allow for a reaction time that can be conveniently measured (e.g., 0.02 M).
-
-
Reaction Initiation and Sampling:
-
Place a known volume of the ester solution and the NaOH solution in separate flasks and allow them to equilibrate to the desired temperature in a constant temperature bath.
-
To initiate the reaction, quickly mix the two solutions and start a stopwatch simultaneously.
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of standardized HCl solution. The acid will neutralize the remaining NaOH.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the excess HCl with a standardized NaOH solution to determine the amount of unreacted NaOH in the reaction mixture at each time point.
-
-
Data Analysis:
-
The concentration of the ester remaining at time 't' can be calculated from the amount of NaOH consumed.
-
For a second-order reaction with equal initial concentrations of ester and NaOH, the rate constant (k) can be determined by plotting 1/[Ester] versus time. The slope of the resulting straight line will be equal to the rate constant.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of alkaline ester hydrolysis.
Caption: Workflow for kinetic analysis of saponification.
Caption: Factors influencing aromatic ester reactivity.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 3. 637. The transmission of polar effects through aromatic systems. Part III. Hammett σ-constants - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cytotoxicity of Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of a series of naphthalen-1-yloxyacetamide derivatives, serving as illustrative examples of ethyl 1-naphthoate analogues. The data presented is intended to inform researchers on the potential of these compounds as anticancer agents and to provide standardized experimental protocols for comparable studies.
Comparative Cytotoxicity Data
The cytotoxic activity of various naphthalen-1-yloxyacetamide derivatives was evaluated against the MCF-7 breast cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined and are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Compound ID | Structure | IC50 (µM) against MCF-7 Cells |
| 5c | Naphthalen-1-yloxyacetamide with a specific acrylamide moiety | 2.33[1] |
| 5d | Naphthalen-1-yloxyacetamide with a 3-(4-methoxyphenyl)-2-phenylacrylamide moiety | 3.03[1] |
| 5e | Naphthalen-1-yloxyacetamide with a different acrylamide moiety | 7.39[1] |
| Doxorubicin (Standard) | - | 6.89[1] |
Note: The specific structures of compounds 5c and 5e, beyond the core naphthalen-1-yloxyacetamide, are detailed in the source publication but are generalized here for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the cytotoxicity evaluation are provided below to ensure reproducibility and to facilitate the design of similar studies.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]
Materials:
-
Naphthalene derivative compounds
-
MCF-7 breast cancer cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the naphthalen-1-yloxyacetamide derivatives for a specified period (e.g., 48 hours).[3]
-
MTT Incubation: After the treatment period, 50 µL of MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.[4]
Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5][6]
Procedure:
-
Cell Treatment and Harvesting: MCF-7 cells are treated with the test compounds at their IC50 concentrations for 48 hours. Both floating and attached cells are collected.[3]
-
Washing: The harvested cells are washed twice with cold PBS.
-
Staining: The cells are resuspended in 1x Annexin V binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension, and the mixture is incubated for 10-15 minutes at room temperature in the dark.[5][7]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) are determined based on their fluorescence signals.[5]
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.
Procedure:
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest at its IC50 concentration for 24-48 hours. Cells are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[8][9]
-
Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.[8][9]
-
Flow Cytometry: The DNA content of the stained cells is analyzed by a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI.[8]
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of naphthalene derivatives.
PI3K/Akt Signaling Pathway in Apoptosis Regulation
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and apoptosis and is often dysregulated in cancer.[10][11][12] Some naphthalene derivatives have been shown to induce apoptosis by modulating this pathway.[1][13]
References
- 1. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Biological Effects of Naphthoic Acid Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro biological effects of various naphthoic acid esters and their derivatives, supported by experimental data from peer-reviewed studies. The information is intended to aid in the rational design and development of novel therapeutic agents based on the naphthoic acid scaffold.
Comparative Analysis of Biological Activities
The biological activities of naphthoic acid esters are significantly influenced by the nature and position of substituents on the naphthalene ring and the ester moiety. The following tables summarize the quantitative data on their cytotoxic, antimicrobial, and anti-inflammatory effects.
Cytotoxicity Data
The cytotoxic potential of naphthoic acid derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key parameter for comparison.
Table 1: Comparative Cytotoxicity (IC50, µM) of Naphthoic Acid Derivatives against Cancer Cell Lines
| Compound/Derivative Class | HeLa (Cervical Cancer) | HL-60 (Leukemia) | PC-3 (Prostate Cancer) | Reference |
| 1,2,3,4-Tetrahydro-2-naphthoic acid γ-lactones | Data not available | Data not available | Data not available | [1] |
| Specific derivatives showed varied activity | ||||
| Naphthoquinone Esters (Rhinacanthin analogs) | Potent activity observed | Potent activity observed | Data not available | [2] |
| Structure-activity relationship established | ||||
| Naphthol Mannich Base Diacetate (TAC) | < 4 µg/mL | < 4 µg/mL | < 4 µg/mL | [3] |
Note: Direct comparison is challenging due to the structural diversity of the tested compounds and variations in experimental conditions across different studies. The data presented is a synthesis from multiple sources to provide a general overview.
Antimicrobial Activity Data
Naphthoic acid derivatives have demonstrated promising activity against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Naphthoic Acid Derivatives
| Compound/Derivative Class | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Naphthoic Acid-Derived Polymers | Potent activity | Potent activity | Data not available | [4] |
| Lanthanum-Naphthoic Acid Complexes | 9-19 mm (inhibition zone) | 9-19 mm (inhibition zone) | Data not available | [5] |
| 1-Aminoalkyl-2-naphthols | Varied activity | Varied activity | Potent activity | [6] |
| Naphthol Mannich Base Diacetate (TAC) | 0.1-0.4 µM | Data not available | 0.1-0.4 µM | [3] |
Note: The data is compiled from studies on various naphthoic acid derivatives and may not be directly comparable due to differences in compound structures and testing methodologies.
Anti-inflammatory Activity Data
The anti-inflammatory properties of naphthoic acid derivatives have been investigated through their ability to inhibit key inflammatory mediators and enzymes.
Table 3: Comparative In-Vitro Anti-inflammatory Activity of Naphthoic Acid Derivatives
| Compound/Derivative Class | Assay | IC50 (µg/mL) | Reference |
| Naphtho[1,2-e][1][7]oxazine Derivatives | Heat-induced hemolysis | 4.807 (most potent) | [8] |
| Naphthoquinone Derivatives | Nitric Oxide (NO) Production Inhibition | 1.7 - 49.7 µM | [9][10] |
| Naphtho- and Thienobenzo-Triazoles | TNF-α Production Inhibition | Potent inhibition observed | [11] |
Note: The assays and compound classes vary across studies, reflecting the diverse approaches to evaluating anti-inflammatory potential.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of protocols for key in-vitro assays.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the naphthoic acid esters and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Test: Broth Microdilution Method
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by exposing a standardized inoculum of a microorganism to serial dilutions of the agent in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the naphthoic acid ester in a suitable solvent and create two-fold serial dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In-Vitro Anti-inflammatory Assays
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.
-
Incubation with Inhibitor: Pre-incubate the enzyme with various concentrations of the naphthoic acid ester or a known COX inhibitor (e.g., indomethacin) in a reaction buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit or by other detection methods.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Principle: This assay assesses the inhibition of lipoxygenase enzymes, which catalyze the oxidation of polyunsaturated fatty acids to produce leukotrienes, another class of inflammatory mediators.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of soybean lipoxygenase and the substrate, linoleic acid.
-
Incubation with Inhibitor: Pre-incubate the enzyme with various concentrations of the naphthoic acid ester or a known LOX inhibitor (e.g., quercetin).
-
Reaction Initiation: Start the reaction by adding linoleic acid.
-
Product Detection: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.
-
Data Analysis: Calculate the percentage of LOX inhibition and determine the IC50 value.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by naphthoic acid esters are still under investigation, studies on structurally related compounds suggest potential mechanisms that warrant further exploration.
Antimicrobial Mechanism
The antimicrobial activity of certain naphthoic acid derivatives, particularly amphiphilic polymers, is proposed to involve the disruption of bacterial cell membranes. This mechanism is similar to that of some antimicrobial peptides.
Caption: Proposed mechanism of antimicrobial action via membrane disruption.
Anti-inflammatory Signaling
Naphthoquinone derivatives, which share a structural core with naphthoic acids, have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[9][10] This suggests a potential interference with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
References
- 1. 2,3-dibenzylbutyrolactones and 1,2,3,4-tetrahydro-2-naphthoic acid gamma-lactones: structure and activity relationship in cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship study of novel rhinacanthins and related naphthoquinone esters as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Ethyl 1-naphthoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The cross-validation of analytical methods is a critical step in drug development and quality control, ensuring data accuracy, reliability, and consistency across different analytical platforms. This document offers a comparative analysis of these methods, supported by typical performance data and detailed experimental protocols to aid in method selection and validation.
Performance Comparison of Analytical Methods
The selection of an optimal analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics for the analysis of aromatic esters like this compound, based on established analytical practices for structurally similar compounds.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.5 µg/mL | 0.5 - 2 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 2 µg/mL | 2 - 10 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% | 97 - 103% |
| Selectivity | High | Very High (with Mass Spectrometry) | Moderate to Low |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes | < 5 minutes |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.
High-Performance Liquid Chromatography (HPLC-UV)
This method utilizes reverse-phase HPLC with UV detection, which is a robust and widely used technique for the analysis of aromatic compounds.
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in acetonitrile and dilute to the mark.
-
Prepare a series of calibration standards by diluting a stock solution of this compound in acetonitrile to concentrations ranging from 1 to 100 µg/mL.
2. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm (based on the naphthalene chromophore).
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of volatile and semi-volatile compounds like this compound, especially in complex matrices.
1. Sample Preparation:
-
Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as ethyl acetate or dichloromethane and dilute to the mark.
-
An internal standard (e.g., methylnaphthalene) can be added to improve quantitative accuracy.
-
Prepare calibration standards by diluting a stock solution of this compound in the same solvent.
2. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
UV-Vis Spectrophotometry
This method is a simple and rapid technique for the quantification of compounds with a strong chromophore, such as the naphthalene ring in this compound.
1. Sample Preparation:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations that will produce absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
2. Instrumentation and Conditions:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 290 nm for the naphthalene chromophore.
-
Measurement: Measure the absorbance of the blank (solvent), calibration standards, and samples at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration of the standards and determine the concentration of the samples from this curve.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for analytical method cross-validation and the decision-making process for selecting an appropriate analytical technique.
Caption: General workflow for the cross-validation of two analytical methods.
Caption: Decision pathway for selecting an analytical method.
Safety Operating Guide
Proper Disposal of Ethyl 1-Naphthoate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl 1-naphthoate, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance requiring careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Summary of Key Chemical Data
For quick reference, the following table summarizes the essential quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.23 g/mol [1] |
| GHS Hazard Codes | H315, H319, H335[1] |
| GHS Precautionary Codes | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P362+P364, P403+P233, P405, P501[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through a licensed hazardous waste disposal program. It should never be disposed of down the drain or in regular trash.
-
Waste Characterization : this compound is a non-halogenated organic solvent. Due to its irritant properties, it is classified as a regulated chemical waste.
-
Container Selection and Labeling :
-
Use a clean, leak-proof container made of a material compatible with organic solvents (e.g., a glass or polyethylene bottle).
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and a list of all constituents if it is a mixed waste stream.
-
Indicate the approximate concentration or volume of the waste.
-
Include the date of waste generation, the laboratory or room number, and the name of the principal investigator or responsible party.
-
-
Waste Accumulation and Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from ignition sources and incompatible chemicals.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Arranging for Disposal :
-
Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form or attaching a specific waste tag to the container.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ethyl 1-naphthoate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of Ethyl 1-naphthoate (CAS: 3007-97-4), a compound recognized for its utility in chemical synthesis. Due to its hazardous properties, strict adherence to the following guidelines is necessary to ensure personnel safety and operational integrity.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1][2][3]
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₂[1] |
| Molar Mass | 200.23 g/mol [1][4] |
| Boiling Point | 308-310 °C[4] |
| Density | 1.11 g/cm³[4] |
| Appearance | Colorless to light yellow liquid |
| CAS Number | 3007-97-4[1][4] |
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
| Protection Type | Specifications |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. |
| Hand Protection | Chemically resistant gloves are required. While specific breakthrough times for this compound are not readily available, nitrile or neoprene gloves are generally recommended for handling aromatic esters. Always inspect gloves for integrity before use and replace them immediately if they become contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to post-handling.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
